molecular formula C7H8N4 B12277793 2-Hydrazinyl-4-methylnicotinonitrile

2-Hydrazinyl-4-methylnicotinonitrile

Cat. No.: B12277793
M. Wt: 148.17 g/mol
InChI Key: OPADECXQFXTBQO-UHFFFAOYSA-N
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Description

2-Hydrazinyl-4-methylnicotinonitrile is a useful research compound. Its molecular formula is C7H8N4 and its molecular weight is 148.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Hydrazinyl-4-methylnicotinonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Hydrazinyl-4-methylnicotinonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H8N4

Molecular Weight

148.17 g/mol

IUPAC Name

2-hydrazinyl-4-methylpyridine-3-carbonitrile

InChI

InChI=1S/C7H8N4/c1-5-2-3-10-7(11-9)6(5)4-8/h2-3H,9H2,1H3,(H,10,11)

InChI Key

OPADECXQFXTBQO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC=C1)NN)C#N

Origin of Product

United States
Foundational & Exploratory

2-Hydrazinyl-4-methylpyridine-3-carbonitrile: Synthesis, Properties, and Applications in Heterocyclic Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry and agrochemical development, the design of fused heterocyclic scaffolds relies heavily on highly functionalized, bifunctional building blocks. 2-Hydrazinyl-4-methylpyridine-3-carbonitrile (CAS: 498580-83-9) serves as a premier intermediate in this domain [1]. Featuring a pyridine core decorated with an electron-withdrawing cyano group, a sterically directing methyl group, and a highly nucleophilic hydrazinyl moiety, this compound is specifically engineered for the rapid assembly of 1H-pyrazolo[3,4-b]pyridines.

This technical guide provides an in-depth analysis of the compound’s nomenclature, mechanistic synthesis via Nucleophilic Aromatic Substitution (SNAr), downstream applications, and self-validating analytical protocols designed for rigorous laboratory environments.

Chemical Identity and Nomenclature

Accurate nomenclature and structural identification are critical for procurement, patent filing, and literature mining. The table below consolidates the verified chemical identifiers and physical properties of the compound [1, 3].

PropertyVerified Value
IUPAC Name 2-hydrazinyl-4-methylpyridine-3-carbonitrile
Common Synonyms 2-Hydrazinyl-4-methylnicotinonitrile; 3-Pyridinecarbonitrile, 2-hydrazino-4-methyl- (9CI); GS0051
CAS Registry Number 498580-83-9
Molecular Formula C₇H₈N₄
Molecular Weight 148.17 g/mol
PubChem CID 45079575
SMILES CC1=C(C(=NC=C1)NN)C#N

Structural and Mechanistic Insights

As a Senior Application Scientist, it is essential to understand why this specific substitution pattern is valuable rather than simply knowing what it is.

  • The C3-Cyano Group (Electronic Activator): The cyano group is a potent electron-withdrawing group (EWG). Positioned at C3, it significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the pyridine ring. This activation makes the C2 position highly susceptible to nucleophilic attack, enabling mild SNAr reactions. Furthermore, in downstream cyclizations, the cyano carbon acts as an electrophilic center for the terminal nitrogen of the hydrazine group.

  • The C4-Methyl Group (Steric Modulator): The methyl group at C4 provides essential steric bulk. In drug design, this methyl group often projects into hydrophobic pockets of target proteins (such as the ATP-binding site of kinases), enhancing binding affinity and modulating the conformation of the resulting bicyclic system.

  • The C2-Hydrazinyl Group (Bis-Nucleophile): Hydrazine is an alpha-effect nucleophile. Once attached to the pyridine ring, it provides two adjacent nitrogen atoms with lone pairs, serving as a perfect bis-nucleophile for condensation with aldehydes, ketones, or orthoesters to form fused five-membered rings.

Synthesis Protocol: Hydrazinolysis via SNAr

The standard synthesis of 2-hydrazinyl-4-methylpyridine-3-carbonitrile involves the hydrazinolysis of 2-chloro-4-methylpyridine-3-carbonitrile [2].

SNAr_Mechanism SM 2-Chloro-4-methylpyridine- 3-carbonitrile Meisenheimer Meisenheimer Complex (C2-Activated by C3-CN) SM->Meisenheimer + NH2NH2 Reagent Hydrazine Hydrate (Nucleophile) Reagent->Meisenheimer Attack at C2 Product 2-Hydrazinyl-4-methylpyridine- 3-carbonitrile Meisenheimer->Product - HCl

Figure 1: Nucleophilic Aromatic Substitution (SNAr) mechanism for the synthesis of 2-hydrazinyl-4-methylpyridine-3-carbonitrile.

Step-by-Step Methodology
  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 equivalent of 2-chloro-4-methylpyridine-3-carbonitrile in absolute ethanol (approx. 10 mL per gram of substrate).

  • Reagent Addition: Slowly add 3.0 to 5.0 equivalents of hydrazine hydrate (80% or 98% w/w).

    • Causality of Excess: The excess hydrazine serves a dual purpose. It acts as the primary nucleophile while simultaneously functioning as an acid scavenger to neutralize the generated HCl. This prevents the protonation of unreacted hydrazine, which would otherwise stall the reaction. It also minimizes the formation of symmetrical 1,2-bis(pyridyl)hydrazine dimers.

  • Reaction Execution: Heat the mixture to reflux (approx. 78°C) for 4 to 8 hours. Monitor the reaction via TLC (Ethyl Acetate:Hexane, 1:1) until the starting material is fully consumed.

  • Workup & Isolation: Allow the reaction mixture to cool to room temperature, then chill in an ice bath (0–5°C).

    • Causality of Solvent: Ethanol is chosen because the starting material is highly soluble at reflux, but the resulting hydrazinyl product exhibits poor solubility at 0°C. This drives the reaction forward via precipitation and allows for easy isolation.

  • Purification: Filter the resulting precipitate under vacuum, wash with ice-cold ethanol followed by cold water to remove residual hydrazine hydrochloride salts, and dry under a vacuum to yield the pure product.

Downstream Applications: Pyrazolo[3,4-b]pyridine Scaffolds

The primary utility of 2-hydrazinyl-4-methylpyridine-3-carbonitrile lies in its ability to undergo intramolecular cyclization to form 1H-pyrazolo[3,4-b]pyridines. These fused bicyclic systems are well-documented bioisosteres of indazoles and purines, making them highly privileged scaffolds in the development of kinase inhibitors (e.g., targeting CDK, p38 MAPK) and agrochemical safeners for 2,4-D herbicides [2].

Downstream_Application Scaffold 2-Hydrazinyl-4-methylpyridine- 3-carbonitrile Condensation Condensation with Electrophile (e.g., Aldehyde) Scaffold->Condensation Hydrazone Hydrazone Intermediate Condensation->Hydrazone Cyclization Intramolecular Cyclization (Base/Heat) Hydrazone->Cyclization Pyrazolopyridine 1H-Pyrazolo[3,4-b]pyridine Derivative Cyclization->Pyrazolopyridine Target Kinase Inhibitor / Agrochemical Safener Pyrazolopyridine->Target Drug Discovery

Figure 2: Downstream cyclization workflow from the hydrazinyl scaffold to pyrazolo[3,4-b]pyridines.

Analytical Characterization & Self-Validating Protocols

To ensure scientific integrity, every synthesized batch must be subjected to a self-validating analytical protocol before downstream use. The table below outlines the expected spectroscopic markers for 2-hydrazinyl-4-methylpyridine-3-carbonitrile.

Analytical TechniqueExpected Signal / MarkerDiagnostic Significance
FT-IR Spectroscopy Sharp peak at ~2220 cm⁻¹Confirms the survival of the C#N (cyano) group during nucleophilic attack.
FT-IR Spectroscopy Broad bands at 3200–3400 cm⁻¹Confirms the incorporation of the primary (-NH₂) and secondary (-NH-) amines.
¹H NMR (DMSO-d₆) Singlet at ~2.4–2.5 ppm (3H)Validates the presence of the C4-methyl group.
¹H NMR (DMSO-d₆) Broad singlets at ~4.5 ppm & ~8.0 ppmCorresponds to the exchangeable -NH₂ and -NH- protons (disappears upon D₂O shake).
Mass Spectrometry (ESI) [M+H]⁺ at m/z 149.1Confirms the exact molecular weight of the product (Calculated exact mass: 148.07).

Self-Validation Check: If the ¹H NMR spectrum shows a complex multiplet in the aromatic region instead of the expected clean doublets/singlets for the pyridine protons, it indicates the formation of the symmetrical dimer byproduct. This requires immediate recrystallization from hot ethanol.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 45079575, 2-Hydrazinyl-4-methylnicotinonitrile". PubChem. Available at:[Link]

  • Dotsenko, V. V., et al. "Synthesis, Reactions, and Agrochemical Studies of New 4,6-Diaryl-2-hydrazinylnicotinonitriles." International Journal of Molecular Sciences (2025). Available at:[Link]

Synthetic Divergence and Scaffold Utility: A Comparative Analysis of 2-Hydrazinyl-4-methylnicotinonitrile and 2-Chloronicotinonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of heterocyclic medicinal chemistry, the pyridine scaffold is ubiquitous. Modulating the reactivity of the pyridine ring through strategic substitution is a cornerstone of rational drug design. This technical guide provides an in-depth comparative analysis of two critical synthons: 2-chloronicotinonitrile (an electrophilic hub) and 2-hydrazinyl-4-methylnicotinonitrile (a bis-nucleophilic building block). While structurally related—the latter is often synthesized directly from a derivative of the former—their chemical behaviors, mechanistic roles, and downstream applications in drug discovery are fundamentally divergent.

Electronic Landscape and Mechanistic Reactivity

2-Chloronicotinonitrile: The Electrophilic Hub

2-Chloronicotinonitrile (also known as 2-chloro-3-cyanopyridine) is characterized by extreme electron deficiency at the C2 position. This is driven by two synergistic forces:

  • The inductive and resonance electron-withdrawing effects of the adjacent pyridine nitrogen.

  • The strong electron-withdrawing nature of the C3-nitrile group.

This dual-activation severely lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the ring, making the C-Cl bond highly susceptible to Nucleophilic Aromatic Substitution (SNAr)[1]. The reaction proceeds via a stabilized Meisenheimer complex, allowing for the facile introduction of amines, thiols, and alkoxides to generate diverse libraries of bioactive molecules[2].

2-Hydrazinyl-4-methylnicotinonitrile: The Bis-Nucleophilic Synthon

Conversely, 2-hydrazinyl-4-methylnicotinonitrile acts as a powerful bidentate nucleophile[3]. The substitution of the chlorine atom with a hydrazine moiety fundamentally shifts the molecule's reactivity. Hydrazine possesses two adjacent nitrogen atoms, leading to the "alpha-effect," which significantly enhances the nucleophilicity of the terminal amine. Furthermore, the presence of both the hydrazine group and the electrophilic C3-nitrile group within the same molecule makes it an ideal precursor for intramolecular cyclocondensation, specifically for generating fused pyrazolo[3,4-b]pyridine scaffolds[4].

Reactivity A 2-Chloronicotinonitrile (Electrophile) B 2-Hydrazinyl-4-methylnicotinonitrile (Bis-Nucleophile) A->B + Hydrazine (SNAr Pathway) C SNAr Reaction (Nucleophilic Attack) A->C + Nucleophiles D Cyclocondensation (e.g., 1,3-diketones) B->D + Bis-Electrophiles E Substituted Nicotinonitriles (e.g., Nevirapine precursors) C->E F Pyrazolo[3,4-b]pyridines (Bioactive Scaffolds) D->F

Reactivity workflow demonstrating the transition from electrophile to bis-nucleophile.

Quantitative Physicochemical Comparison

To facilitate experimental design and analytical tracking, the physicochemical properties of both compounds are summarized below.

Property2-Chloronicotinonitrile2-Hydrazinyl-4-methylnicotinonitrile
CAS Number 6602-54-6[5]498580-83-9[3]
Molecular Formula C6H3ClN2C7H8N4[3]
Molecular Weight 138.55 g/mol 148.17 g/mol [3]
Primary Role Electrophile (SNAr Substrate)Bis-nucleophile / Cyclization Precursor
Key Structural Feature Activated C-Cl bondAlpha-effect enhanced terminal amine
Downstream Scaffolds N-substituted aminopyridines, ThioethersPyrazolo[3,4-b]pyridines, Triazoles

Self-Validating Experimental Methodologies

The following protocols detail the synthesis and utilization of these compounds, emphasizing the causality behind specific reagent choices and thermodynamic conditions.

Protocol A: Synthesis of 2-Chloronicotinonitrile via N-Oxidation

Causality: Direct chlorination of 3-cyanopyridine is highly inefficient due to the electron-deficient nature of the pyridine ring. By first forming the N-oxide, the electron density is temporarily altered, directing the subsequent chlorination precisely to the 2-position via a deoxygenative chlorination mechanism using Phosphorus Oxychloride (


)[6].

Step-by-Step Methodology:

  • N-Oxidation: To a four-necked reaction vessel, add 3-cyanopyridine and concentrated sulfuric acid. Heat the mixture to 90°C. Slowly add 30% hydrogen peroxide (

    
    )[6].
    
    • Self-Validation: Monitor reaction progress via Thin Layer Chromatography (TLC); the highly polar N-oxide intermediate will remain near the baseline compared to the starting material.

  • Isolation: Neutralize the mixture and extract the 3-cyanopyridine N-oxide.

  • Deoxygenative Chlorination: Dissolve the N-oxide in excess

    
    . Carefully heat to 115–120°C[7].
    
    • Caution: This step is highly exothermic and releases irritating HCl gas[7]. The

      
       acts as both solvent and chlorinating agent, attacking the N-oxide oxygen and triggering a rearrangement that deposits the chloride at the C2 position.
      
  • Workup: Distill off excess

    
     under reduced pressure (80–100 mm Hg), pour the residual dark oil over ice-water, and filter the resulting 2-chloronicotinonitrile precipitate[7].
    

Synthesis N1 3-Cyanopyridine N2 N-Oxidation (H2O2, H2SO4) N1->N2 N3 3-Cyanopyridine N-oxide N2->N3 N4 Chlorination (POCl3, 115°C) N3->N4 N5 2-Chloronicotinonitrile N4->N5

Step-by-step synthetic workflow for 2-chloronicotinonitrile via N-oxidation.

Protocol B: Synthesis of 2-Hydrazinyl-4-methylnicotinonitrile

Causality: This conversion relies on the SNAr displacement of the C2-chloride. Hydrazine hydrate is used in a stoichiometric excess to prevent the formation of symmetric bis-pyridyl hydrazines (where one hydrazine molecule reacts with two electrophiles).

Step-by-Step Methodology:

  • Reaction Setup: Dissolve 2-chloro-4-methylnicotinonitrile in a polar protic solvent (e.g., ethanol or isopropanol) to stabilize the polar transition state of the Meisenheimer complex.

  • Nucleophilic Attack: Add 3.0 equivalents of hydrazine hydrate. Heat the mixture to reflux (approx. 80°C).

  • Monitoring: The reaction is typically rapid due to the highly activated nature of the chloride and the alpha-effect of hydrazine.

  • Crystallization: Upon cooling, the 2-hydrazinyl-4-methylnicotinonitrile crystallizes directly from the reaction mixture and can be collected via vacuum filtration.

Protocol C: Cyclocondensation to Pyrazolo[3,4-b]pyridines

Causality: 2-Hydrazinylnicotinonitriles are prime precursors for 1H-pyrazolo[3,4-b]pyridines[4]. The reaction with 1,3-diketones or active methylene compounds first forms a hydrazone intermediate, followed by an intramolecular nucleophilic attack of the adjacent nitrogen onto the electrophilic nitrile carbon, forming the fused bicyclic system[8].

Pyrazolo P1 2-Hydrazinyl-4-methylnicotinonitrile P3 Hydrazone Intermediate (Condensation) P1->P3 P2 1,3-Diketone / Active Methylene P2->P3 P4 Intramolecular Cyclization (Nitrile Attack) P3->P4 P5 3-Amino-pyrazolo[3,4-b]pyridine P4->P5

Mechanistic pathway for the cyclocondensation into pyrazolo[3,4-b]pyridines.

Applications in Medicinal Chemistry

The divergent reactivity of these two compounds dictates their distinct roles in drug development:

  • 2-Chloronicotinonitrile Derivatives: The SNAr capabilities of this scaffold are heavily utilized in the synthesis of Nevirapine, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used for HIV-1 treatment[6]. It is also employed in the discovery of novel indoleamine-2,3-dioxygenase 1 (IDO1) inhibitors via thioether linkages[2].

  • 2-Hydrazinyl-4-methylnicotinonitrile Derivatives: The resulting pyrazolo[3,4-b]pyridine scaffolds are privileged structures in pharmacology. They are extensively explored as kinase inhibitors, antidiabetic agents (targeting α-amylase)[9], and possess significant cytotoxic and antimicrobial properties[8]. Computational studies (AM1 calculations) confirm that the 1H-tautomer of these fused rings is thermodynamically favored by approximately 9 kcal/mol over the 2H-isomer, a critical factor for consistent protein-ligand docking[4].

Conclusion

Understanding the electronic dichotomy between 2-chloronicotinonitrile and 2-hydrazinyl-4-methylnicotinonitrile is essential for advanced synthetic planning. While the former serves as an electrophilic canvas for diverse substitutions, the latter acts as a precision tool for constructing complex, bioactive fused-ring systems.

References

Sources

Navigating the Solubility Landscape of 2-hydrazinyl-4-methylnicotinonitrile: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

In the intricate world of drug discovery and development, understanding the solubility of a novel chemical entity is a cornerstone of its journey from a promising molecule to a potential therapeutic. This guide provides an in-depth exploration of the solubility of 2-hydrazinyl-4-methylnicotinonitrile, a heterocyclic compound of interest, in two critical and widely used solvents: dimethyl sulfoxide (DMSO) and ethanol. We will delve into the theoretical underpinnings of solubility, present a robust experimental framework for its determination, and offer insights into the practical implications for researchers, scientists, and drug development professionals.

The Significance of Solvent Selection: DMSO and Ethanol in Pharmaceutical Research

The choice of solvent is a pivotal decision in early-stage drug development, influencing everything from initial screening to formulation. DMSO and ethanol are ubiquitous in this landscape, each possessing a unique set of properties that make them indispensable tools.

Dimethyl Sulfoxide (DMSO) is a powerful, aprotic polar solvent renowned for its exceptional ability to dissolve a wide array of both polar and nonpolar compounds.[1][2] This broad solvency makes it the gold standard for creating high-concentration stock solutions in high-throughput screening campaigns.[1] Its miscibility with water and most organic solvents further enhances its utility.[2] However, it's crucial to acknowledge that DMSO can have its own biological effects, and its concentration in cellular assays must be carefully controlled to avoid confounding results.[3]

Ethanol , a protic solvent, is widely employed in pharmaceutical formulations due to its solvating capabilities and its established safety profile in appropriate concentrations.[4][5] It is a common component in liquid medications, serving to dissolve active pharmaceutical ingredients (APIs) and enhance their absorption.[4][6] Its "generally recognized as safe" (GRAS) status for many applications makes it a more downstream-friendly solvent compared to DMSO.[7][8]

The solubility of 2-hydrazinyl-4-methylnicotinonitrile in these two solvents will dictate its handling, storage, and application in various stages of research and development.

Physicochemical Properties of 2-hydrazinyl-4-methylnicotinonitrile

A foundational understanding of the target molecule is paramount. 2-hydrazinyl-4-methylnicotinonitrile (C7H8N4) is a heterocyclic compound with a molecular weight of 148.17 g/mol .[9] Its structure, featuring a pyridine ring, a nitrile group, and a hydrazinyl moiety, suggests a molecule with polar characteristics and the potential for hydrogen bonding. These features are key determinants of its solubility behavior.

PropertyValueSource
Molecular Formula C7H8N4PubChem[9]
Molecular Weight 148.17 g/mol PubChem[9]
IUPAC Name 2-hydrazinyl-4-methylpyridine-3-carbonitrilePubChem[9]

A Rigorous Approach to Solubility Determination: The Shake-Flask Method

To ensure scientific integrity, a standardized and reliable method for solubility determination is essential. The "gold standard" for measuring equilibrium solubility is the shake-flask method .[10][11] This technique, when executed meticulously, provides a self-validating system for obtaining accurate and reproducible solubility data.

The underlying principle of the shake-flask method is to create a saturated solution of the compound in the solvent of interest by allowing sufficient time for equilibrium to be reached between the dissolved and undissolved solute.[10] The concentration of the solute in the clear, saturated solution is then quantified.

Experimental Workflow: A Visual Guide

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of 2-hydrazinyl-4-methylnicotinonitrile.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification A Weigh excess 2-hydrazinyl-4- methylnicotinonitrile B Add to a known volume of DMSO or Ethanol A->B Dispense C Seal vial and place in a shaking incubator at constant temperature B->C Secure D Agitate for 24-72 hours C->D Incubate E Centrifuge to pellet undissolved solid D->E Post-incubation F Filter supernatant through a 0.22 µm PTFE filter E->F Clarify G Prepare serial dilutions of the filtrate F->G Sample Prep H Analyze by a validated analytical method (e.g., HPLC) G->H Inject I Determine concentration against a standard curve H->I Calculate

Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.

Detailed Experimental Protocol

This protocol provides a step-by-step guide for determining the solubility of 2-hydrazinyl-4-methylnicotinonitrile in DMSO and ethanol.

Materials:

  • 2-hydrazinyl-4-methylnicotinonitrile (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO), analytical grade

  • Ethanol (200 proof, absolute), analytical grade

  • Glass vials with screw caps and PTFE septa

  • Shaking incubator with temperature control

  • Centrifuge

  • Syringes and 0.22 µm PTFE syringe filters

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of 2-hydrazinyl-4-methylnicotinonitrile to a pre-weighed glass vial. The excess should be visually apparent to ensure saturation.

    • Add a known volume of either DMSO or ethanol to the vial.

    • Securely cap the vial.

  • Equilibration:

    • Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C).

    • Agitate the vials for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. A preliminary time-course experiment can be conducted to determine the optimal equilibration time.

  • Phase Separation:

    • After equilibration, remove the vials and allow them to stand undisturbed for a short period to allow for some settling of the undissolved solid.

    • Centrifuge the vials at a moderate speed to pellet the remaining undissolved solid.

    • Carefully withdraw the supernatant using a syringe and filter it through a 0.22 µm PTFE syringe filter into a clean vial. This step is critical to remove any remaining solid particles.[10]

  • Quantification:

    • Prepare a series of accurate serial dilutions of the clear filtrate using the respective solvent (DMSO or ethanol).

    • Analyze the diluted samples using a validated HPLC method. The method should be optimized for the detection and quantification of 2-hydrazinyl-4-methylnicotinonitrile.

    • Prepare a standard curve using accurately weighed standards of 2-hydrazinyl-4-methylnicotinonitrile dissolved in the respective solvent.

    • Determine the concentration of the compound in the diluted samples by interpolating from the standard curve.

  • Data Reporting:

    • Calculate the solubility of 2-hydrazinyl-4-methylnicotinonitrile in the original saturated solution, taking into account the dilution factors.

    • Report the solubility in standard units, such as mg/mL or mol/L, at the specified temperature.

Anticipated Solubility and Influencing Factors

Given its polar functional groups (hydrazinyl and nitrile) and the pyridine ring, 2-hydrazinyl-4-methylnicotinonitrile is expected to be a polar molecule.

  • In DMSO: As a highly polar aprotic solvent, DMSO is anticipated to be an excellent solvent for this compound.[1][2] The polar nature of both the solute and the solvent should facilitate strong intermolecular interactions, leading to high solubility.

  • In Ethanol: Ethanol is also a polar solvent, capable of hydrogen bonding.[4][5] It is expected to be a good solvent for 2-hydrazinyl-4-methylnicotinonitrile, though its solvating power may be slightly less than that of DMSO for this particular compound.

It is imperative to empirically determine these values, as theoretical predictions, while useful, are not a substitute for experimental data.

Conclusion: A Pathway to Informed Drug Development

The solubility of 2-hydrazinyl-4-methylnicotinonitrile in DMSO and ethanol is a critical parameter that will guide its journey through the drug discovery pipeline. By employing a rigorous and well-controlled experimental methodology such as the shake-flask method, researchers can obtain reliable data that will inform decisions on compound handling, formulation development, and the design of subsequent biological assays. This technical guide provides the foundational knowledge and a practical framework for embarking on this essential investigation, ultimately contributing to a more efficient and data-driven drug development process.

References

  • Premium Alcohol Supplier. (2024, November 10). The Vital Role of Ethanol in Pharmaceuticals.
  • Ethanol. (n.d.). Ethanol: A Versatile Solvent for Pharmaceutical Manufacturing and API Extraction.
  • Wikipedia. (n.d.). Dimethyl sulfoxide.
  • Aure Chemical. (2026, February 6).
  • BenchChem. (2025). General Experimental Protocol for Determining Solubility.
  • Scribd. (n.d.). Procedure for Determining Solubility of Organic Compounds.
  • Ethanol Global. (n.d.). Pharmaceutical & Medical Use.
  • Scribd. (2024, September 24). Solubility test for Organic Compounds.
  • ResearchGate. (2025, August 6). Ethanol-based solubility-enabling oral drug formulation development: Accounting for the solubility-permeability interplay.
  • Anonymous. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • MDPI. (2025, July 19).
  • The BMJ. (2018, October 18).
  • PubChem. (n.d.). 2-Hydrazinyl-4-methylnicotinonitrile.
  • NIH. (n.d.). Physics-Based Solubility Prediction for Organic Molecules - PMC.
  • PubChem. (n.d.). 2-Hydrazinyl-4-methylquinoline.

Sources

Melting point and physical stability of 2-hydrazinyl-4-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Characterization of 2-hydrazinyl-4-methylnicotinonitrile: Melting Point Determination and Physical Stability Assessment

Abstract

2-hydrazinyl-4-methylnicotinonitrile is a heterocyclic compound with potential applications as a key intermediate in the synthesis of novel pharmaceutical agents. As with any active pharmaceutical ingredient (API) candidate, a thorough understanding of its fundamental physicochemical properties is a prerequisite for successful drug development. This guide provides a comprehensive framework for the determination of its melting point and the rigorous assessment of its physical stability. We will detail the underlying principles and provide field-proven, step-by-step protocols for critical analytical techniques, including Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Powder X-ray Diffraction (PXRD). The methodologies described herein are grounded in the authoritative standards of the International Council for Harmonisation (ICH) to ensure regulatory compliance and scientific integrity.

Introduction: The Role of Physicochemical Characterization

The journey from a promising chemical entity to a viable drug substance is contingent upon a robust and early characterization of its properties. 2-hydrazinyl-4-methylnicotinonitrile, a substituted nicotinonitrile, belongs to a class of compounds known for their versatile reactivity and presence in medicinally relevant scaffolds.[1][2] Before its potential can be explored in formulation and preclinical studies, two fundamental questions must be answered: What is its melting point, and how stable is it under various environmental conditions?

The melting point is a critical quality attribute that serves as an indicator of identity and purity. Physical stability, on the other hand, dictates how the compound's solid-state properties are maintained over time, which directly impacts its shelf-life, bioavailability, and safety.[3][]

This technical guide is designed for researchers, chemists, and drug development professionals. It establishes a self-validating system of protocols to comprehensively characterize the melting point and physical stability profile of 2-hydrazinyl-4-methylnicotinonitrile, ensuring that subsequent development efforts are built upon a solid foundation of data.

Determination of Melting Point: A Thermal Fingerprint

The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs over a very narrow temperature range. Therefore, a sharp melting point is a reliable indicator of high purity. The primary and most precise technique for this determination is Differential Scanning Calorimetry (DSC).

Core Technique: Differential Scanning Calorimetry (DSC)

Expertise & Causality: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[5] When the sample undergoes a thermal transition, such as melting, it will absorb energy (an endothermic event), resulting in a measurable difference in heat flow compared to the inert reference. This allows for the precise determination of the melting onset and peak temperature.

Experimental Protocol: Melting Point Determination by DSC

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard (Melting Point: 156.6 °C). This ensures the accuracy of the measurement.

  • Sample Preparation: Accurately weigh 2-3 mg of 2-hydrazinyl-4-methylnicotinonitrile into a clean, non-reactive aluminum DSC pan.

  • Pan Sealing: Hermetically seal the pan to prevent any loss of sample due to sublimation. For exploratory scans, a pinhole in the lid can be used to allow volatiles to escape, which can help in interpreting complex thermograms.

  • Instrument Setup:

    • Place the sealed sample pan in the sample cell and an empty, sealed reference pan in the reference cell.

    • Purge the DSC cell with an inert gas (e.g., dry nitrogen) at a flow rate of 50 mL/min to create a reproducible atmosphere and prevent oxidative degradation.

  • Thermal Program:

    • Equilibrate the sample at a temperature well below the expected melting point (e.g., 30 °C).

    • Ramp the temperature at a controlled heating rate, typically 10 °C/min, to a temperature significantly above the melting transition (e.g., 250 °C).[6]

  • Data Analysis:

    • Plot the heat flow (W/g) versus temperature (°C).

    • The melting event will appear as an endothermic peak.

    • Determine the Onset Temperature (the intersection of the pre-transition baseline with the extrapolated leading edge of the peak) and the Peak Temperature (the point of maximum heat flow). The onset temperature is typically reported as the melting point for pure substances.

Data Presentation: Expected DSC Thermogram

The resulting data from the DSC analysis should be presented clearly. While no specific data for this compound is publicly available, a typical thermogram for a pure, crystalline organic compound is shown below for illustrative purposes.

Table 1: Illustrative DSC Data for a Crystalline API

ParameterValueInterpretation
Onset TemperatureT_onset (°C)Represents the beginning of the melting process.
Peak TemperatureT_peak (°C)Temperature of maximum melting rate.
Enthalpy of Fusion (ΔH)J/gEnergy required to melt the sample; related to crystallinity.
Visualization: DSC Experimental Workflow

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation Start Start: Obtain Sample Weigh Weigh 2-3 mg of Sample Start->Weigh Seal Hermetically Seal in Al Pan Weigh->Seal Load Load Sample & Reference Pans Seal->Load Purge Purge with N2 (50 mL/min) Load->Purge Program Run Thermal Program (Heat at 10°C/min) Purge->Program Record Record Heat Flow vs. Temp Program->Record Analyze Analyze Endotherm Peak Record->Analyze Report Report Onset & Peak Temp Analyze->Report End End Report->End End: Melting Point Determined

Caption: Workflow for Melting Point Determination using DSC.

Physical Stability Assessment: Ensuring Long-Term Integrity

Physical stability testing provides evidence on how the quality of a drug substance varies with time under the influence of environmental factors like temperature, humidity, and light.[3][7][8] This is arguably the most critical set of experiments in early-phase API development, as it informs storage conditions, re-test periods, and formulation strategies.[]

The Regulatory Framework: ICH Guideline Q1A(R2)

Authoritative Grounding: Our entire approach to stability testing is dictated by the ICH Q1A(R2) guideline, "Stability Testing of New Drug Substances and Products."[9][10] This guideline provides a harmonized approach for the European Union, Japan, and the United States, and it is the global standard for pharmaceutical stability studies. The core principle is to evaluate the API under defined storage conditions for specific durations.[11]

Designing the Stability Study

A formal stability study requires a detailed protocol that outlines the batches to be tested, the storage conditions, the analytical methods to be used, and the testing schedule.

Table 2: ICH-Recommended Storage Conditions for Stability Studies

Study TypeStorage ConditionMinimum DurationPurpose
Long-term 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH12 monthsTo establish the re-test period or shelf life under recommended storage conditions.[12]
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 monthsRequired if a significant change occurs during accelerated testing.
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 monthsTo accelerate potential degradation and physical changes to predict long-term stability.[12][13]

RH = Relative Humidity

Testing Frequency: For a 12-month long-term study, testing should typically be performed at 0, 3, 6, 9, and 12 months. For an accelerated study, a minimum of three time points (e.g., 0, 3, and 6 months) is recommended.[8][13]

Key Analytical Techniques for Stability Monitoring

The goal is to use "stability-indicating" methods—analytical procedures that can detect changes in the critical quality attributes of the drug substance.[7][8] For physical stability, the following triad of techniques is essential.

Expertise & Causality: TGA measures the change in mass of a sample as a function of temperature.[14] It is invaluable for assessing thermal stability and decomposition pathways. In a stability study, TGA can reveal if the material becomes less stable over time (i.e., decomposes at a lower temperature) or if there is a change in the amount of residual solvent or moisture content.

Experimental Protocol: Thermal Decomposition by TGA

  • Instrument Calibration: Calibrate the TGA instrument for mass using standard weights and for temperature using materials with known Curie points.

  • Sample Preparation: Accurately weigh 5-10 mg of the stability sample into a ceramic or platinum TGA pan.

  • Instrument Setup: Place the pan onto the TGA's microbalance.

  • Thermal Program:

    • Heat the sample from ambient temperature (e.g., 30 °C) to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

    • The analysis should be run under a controlled atmosphere, typically inert (nitrogen) to assess thermal decomposition, but an oxidative atmosphere (air) can also be used to evaluate stability in the presence of oxygen.[14]

  • Data Analysis:

    • Plot the percentage of weight loss versus temperature.

    • Determine the onset temperature of decomposition (T_onset), which indicates the temperature at which significant mass loss begins.

    • Compare the TGA profiles of the initial (T=0) sample with those from various stability time points. A shift to a lower decomposition temperature indicates a decrease in thermal stability.

Expertise & Causality: PXRD is the gold standard for characterizing the crystalline structure of a material.[15] Each crystalline form (polymorph) of a compound produces a unique diffraction pattern, which acts as a fingerprint. Physical instability often manifests as a change in the solid form, such as a transition from a metastable polymorph to a more stable one, or a change from a crystalline to an amorphous state. Such changes can drastically alter solubility and bioavailability.

Experimental Protocol: Solid-State Form Analysis by PXRD

  • Sample Preparation: Gently pack a sufficient amount of the powder sample into a sample holder to ensure a flat, level surface. Minimal sample preparation is required, which is a key advantage.

  • Instrument Setup:

    • Mount the sample holder in the diffractometer.

    • Set the X-ray source (typically Cu Kα radiation).

  • Data Collection:

    • Scan the sample over a defined angular range (e.g., 2° to 40° 2θ) at a specified scan rate.

  • Data Analysis:

    • Plot the X-ray intensity versus the diffraction angle (2θ).

    • Compare the PXRD patterns obtained at each stability time point to the initial T=0 pattern.

    • The appearance of new peaks or the disappearance of existing peaks indicates a change in the crystalline form (polymorphism). A broad, featureless "halo" pattern suggests a loss of crystallinity and conversion to an amorphous form.

Visualization: Integrated Stability Assessment Workflow

Stability_Workflow cluster_protocol Stability Protocol Setup (ICH Q1A) cluster_testing Time-Point Testing cluster_evaluation Data Evaluation & Reporting Start Start: Define Protocol Batches Select 3 Representative Batches Start->Batches Storage Place Samples in Stability Chambers (Long-Term, Accelerated) Batches->Storage Pull Pull Samples at 0, 3, 6, 9, 12 months Storage->Pull DSC DSC Analysis (Check for Δ in Tm) Pull->DSC TGA TGA Analysis (Check for Δ in T_decomp) Pull->TGA PXRD PXRD Analysis (Check for Form Change) Pull->PXRD Compare Compare T=x data to T=0 data DSC->Compare TGA->Compare PXRD->Compare Assess Assess for Significant Changes Compare->Assess Report Establish Re-Test Period & Storage Conditions Assess->Report End End Report->End End: Stability Profile Established

Caption: Integrated workflow for the physical stability assessment of an API.

Conclusion

The systematic characterization of 2-hydrazinyl-4-methylnicotinonitrile's melting point and physical stability is a non-negotiable step in its evaluation as a potential drug candidate. By employing a suite of orthogonal analytical techniques—DSC for thermal transitions, TGA for thermal decomposition, and PXRD for solid-state integrity—a comprehensive and reliable profile can be established. Adherence to the principles and practices outlined in the ICH guidelines ensures that the data generated is not only scientifically sound but also suitable for regulatory scrutiny. This guide provides the strategic framework and detailed protocols necessary to perform this critical characterization, thereby enabling informed decisions in the complex process of drug development.

References

  • The Truth Pill. (2018). Guidelines for Stability testing of Active Pharmaceutical Ingredients (Bulk Drugs) and finished pharmaceutical products. 3

  • BOC Sciences. Stability Testing of Active Pharmaceutical Ingredients.

  • World Health Organization. (2009). Annex 2: Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. WHO Technical Report Series, No. 953. 7

  • Scribd. ICH Guidelines For Stability Testing of New Drug Substance and Drug Products. 11

  • World Health Organization. (2009). Annex 10: Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. 8

  • International Council for Harmonisation. Quality Guidelines. 9

  • AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials. 12

  • Bajaj, S., et al. (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science. 13

  • IKEV. (2003). ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products. 10

  • ECA Academy. (2025). ICH: New Guideline for Stabilities. 16

  • PubChem. 2-Hydrazinyl-4-methylnicotinonitrile. National Center for Biotechnology Information. 1

  • Anusandhanvallari. Synthesis and Characterization of Hydrazine Derivatives. 2

  • ECHEMI. 2-Hydrazino-4-methylbenzothiazole. 17

  • MDPI. (2025). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. 18

  • Lewis, R. J., et al. (2014). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. PMC. 5

  • Eltra. Thermogravimetric Analysis (TGA) analyzers for moisture, dry matter, volatiles or ash. 14

  • Khan, M. F., et al. (2023). Integrated Structural, Functional, and ADMET Analysis of 2-Methoxy-4,6-Diphenylnicotinonitrile. PMC. 15

  • Wicaksono, Y., et al. (2019). Thermal Behavior of Cocrystal: A Case Study of Ketoprofen-Malonic Acid and Ketoprofen-Nicotinamide Cocrystals. 6

Sources

Methodological & Application

Synthesis of 2-hydrazinyl-4-methylnicotinonitrile from 2-chloro-4-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Overview

2-Hydrazinyl-4-methylnicotinonitrile (CAS: 498580-83-9) is a highly versatile bifunctional building block extensively utilized in the synthesis of fused heterocyclic scaffolds, such as pyrazolopyridines. These architectures are privileged structures in modern drug discovery, particularly in the development of kinase inhibitors and fibrinolysis modulators [2], [3].

The synthesis of this compound relies on a direct Nucleophilic Aromatic Substitution (S_NAr) reaction, where the chloride leaving group of 2-chloro-4-methylnicotinonitrile is displaced by hydrazine. This application note provides a highly optimized, self-validating protocol designed for maximum yield, high purity, and operational simplicity without the need for chromatographic purification.

Mechanistic Insights & Reaction Causality

The success and efficiency of this S_NAr reaction hinge on the electronic activation of the pyridine ring. The chlorine atom at the C2 position is highly activated by two synergistic factors:

  • Inductive/Resonance Effects: The inherent electronegativity of the adjacent pyridine nitrogen.

  • Electron-Withdrawing Group (EWG): The strong electron-withdrawing effect of the nitrile (-C≡N) group at the C3 position.

These features significantly lower the Lowest Unoccupied Molecular Orbital (LUMO) of the substrate, facilitating rapid attack by hydrazine—a nucleophile supercharged by the "alpha-effect" (the repulsion between adjacent lone pairs on the nitrogen atoms). The resulting anionic Meisenheimer complex is stabilized through delocalization onto both the ring nitrogen and the cyano group before the expulsion of the chloride ion [1].

SNAr_Mechanism R 2-Chloro-4-methylnicotinonitrile (Electrophile) MC Meisenheimer Complex (Stabilized by 3-CN & Pyridine N) R->MC Nucleophilic Attack N Hydrazine Hydrate (Nucleophile) N->MC Adds to C2 P 2-Hydrazinyl-4-methylnicotinonitrile (Product) MC->P Elimination of Cl⁻ LG Chloride Ion (Leaving Group) MC->LG Departs

S_NAr mechanism showing nucleophilic attack and Meisenheimer complex stabilization.

Experimental Design & Optimization Rationale

While some historical patent literature reports the use of pyridine as a solvent combined with sodium acetate [3], modern sustainable practices strongly favor the use of polar protic solvents like absolute ethanol (EtOH).

  • Reagent Excess: Hydrazine hydrate (NH₂NH₂·H₂O, 64% hydrazine) is used in a 5-fold molar excess. This serves a critical dual purpose: it drives the reaction kinetics forward and acts as an intrinsic acid scavenger for the generated HCl, eliminating the need for auxiliary bases. Crucially, excess hydrazine suppresses the formation of the symmetrical bis-pyridyl hydrazine dimer byproduct.

  • Temperature Control: Refluxing in ethanol (~78–80 °C) provides the optimal thermal energy to overcome the activation barrier of the S_NAr process without causing thermal degradation of the hydrazine product[1].

  • Self-Validating Isolation: The target product exhibits temperature-dependent solubility in ethanol. This allows for a self-validating workup: upon reaction completion and cooling, the product spontaneously crystallizes, enabling isolation via simple vacuum filtration.

Quantitative Data & Materials

MaterialRoleMW ( g/mol )EquivalentsAmount
2-Chloro-4-methylnicotinonitrile Electrophile / Limiting Reagent152.581.01.53 g (10.0 mmol)
Hydrazine Hydrate (64% N₂H₄) Nucleophile / Base50.065.02.50 g (50.0 mmol)
Absolute Ethanol Solvent46.07N/A20.0 mL
2-Hydrazinyl-4-methylnicotinonitrile Target Product148.171.0 (Theoretical)1.48 g (Theoretical)

Step-by-Step Protocol

Exp_Workflow S1 Step 1: Preparation Suspend 2-chloro-4-methylnicotinonitrile in EtOH S2 Step 2: Reagent Addition Dropwise addition of excess Hydrazine Hydrate S1->S2 S3 Step 3: Reaction Reflux at 80 °C for 4-6 hours Monitor via TLC/LC-MS S2->S3 S4 Step 4: Isolation Cool to 0-5 °C Filter precipitated product S3->S4 S5 Step 5: Purification Wash with cold EtOH & H₂O Dry under vacuum S4->S5

Step-by-step workflow for the synthesis and isolation of the target hydrazine derivative.

Phase 1: Reaction Setup and Execution
  • Preparation: Equip a 50 mL round-bottom flask with a PTFE-coated magnetic stir bar and a reflux condenser. Add 1.53 g (10.0 mmol) of 2-chloro-4-methylnicotinonitrile to 20.0 mL of absolute ethanol.

    • Self-Validation Cue: The mixture will initially appear as a heterogeneous white/off-white suspension.

  • Reagent Addition: At room temperature, add 2.50 g (50.0 mmol, ~2.4 mL) of hydrazine hydrate dropwise over 5 minutes.

    • Causality: Dropwise addition prevents localized exothermic heating and minimizes the formation of the unwanted bis-pyridyl hydrazine dimer.

  • Reflux: Heat the reaction mixture to a gentle reflux (internal temperature ~78 °C) using a temperature-controlled oil bath or heating mantle. Maintain reflux for 4 to 6 hours.

    • Self-Validation Cue: The suspension will typically transition into a clear, pale-yellow solution as the starting material is consumed and the more soluble intermediate stages form.

Phase 2: Monitoring and Validation
  • TLC Analysis: Monitor the reaction progress via Thin Layer Chromatography (Eluent: 1:1 Hexanes/Ethyl Acetate).

    • Self-Validation Cue: The starting material (Rf ~0.6, strongly UV active) will disappear, replaced by a highly polar product spot (Rf ~0.1–0.2) that stains positive with ninhydrin (indicating the presence of the primary amine group of the hydrazine).

    • Intervention: If starting material persists after 6 hours, add an additional 1.0 eq of hydrazine hydrate and reflux for 1 additional hour.

Phase 3: Isolation and Purification
  • Crystallization: Remove the flask from the heat source and allow it to cool to room temperature. Transfer the flask to an ice-water bath (0–5 °C) and stir for 30 minutes.

    • Self-Validation Cue: A dense, crystalline precipitate of the product will form. If precipitation is sparse, concentrate the mixture under reduced pressure to half its original volume and re-cool.

  • Filtration: Collect the precipitate via vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with 5 mL of ice-cold ethanol followed by 10 mL of cold distilled water.

    • Causality: The cold ethanol wash removes organic impurities, while the water wash dissolves and removes unreacted hydrazine and the hydrazine hydrochloride salt byproduct.

  • Drying: Dry the solid in a vacuum oven at 45 °C for 12 hours to afford 2-hydrazinyl-4-methylnicotinonitrile as an off-white to pale-yellow solid. Expected yield is typically 80–90%.

References

  • Cross-Coupling between Hydrazine and Aryl Halides with Hydroxide Base at Low Loadings of Palladium by Rate-Determining Deprotonation of Bound Hydrazine Source: National Center for Biotechnology Information (NCBI) / PMC URL:[Link] [1]

  • 2-Hydrazinyl-4-methylnicotinonitrile | C7H8N4 | CID 45079575 Source: PubChem URL:[Link][2]

  • EA029373B1 - (aza)

Procedure for synthesizing Schiff bases from 2-hydrazinyl-4-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Synthesis and Characterization of Schiff Bases Derived from 2-Hydrazinyl-4-Methylnicotinonitrile

Introduction & Scientific Rationale

The pyridine-3-carbonitrile (nicotinonitrile) scaffold is a privileged structure in medicinal chemistry, exhibiting broad-spectrum biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[1] The introduction of a hydrazine moiety at the C-2 position creates 2-hydrazinyl-4-methylnicotinonitrile , a versatile nucleophile.

When condensed with aromatic aldehydes, this precursor yields Schiff bases (specifically hydrazones) . These derivatives are of critical interest because the azomethine linkage (-N=CH-) acts as a spacer that bridges the pharmacophoric pyridine ring with various lipophilic aromatic systems, often enhancing biological efficacy and bioavailability.

This application note details a robust, self-validating protocol for synthesizing these Schiff bases. The method relies on acid-catalyzed condensation, optimized for high yield and purity without chromatographic purification.

Pre-requisite: Precursor Quality

Note: The quality of the final Schiff base is strictly dependent on the purity of the hydrazine precursor.

Starting Material: 2-Hydrazinyl-4-methylnicotinonitrile Synthesis Origin: Typically synthesized via nucleophilic aromatic substitution (SNAr) of 2-chloro-4-methylnicotinonitrile with hydrazine hydrate (80-99%) in refluxing ethanol or 1,4-dioxane. Purity Check: Ensure the precursor has a sharp melting point (typically >150°C, depending on solvates) and lacks the C-Cl stretch in IR.

Core Protocol: Schiff Base Condensation

Reaction Mechanism

The reaction proceeds via a nucleophilic addition-elimination mechanism.

  • Activation: The carbonyl oxygen of the aldehyde is protonated (or coordinated) by the acid catalyst, increasing the electrophilicity of the carbonyl carbon.

  • Attack: The terminal amino group (-NH2) of the hydrazine attacks the carbonyl carbon.

  • Elimination: A proton transfer occurs, followed by the elimination of a water molecule to form the C=N double bond (azomethine).

Materials
  • Precursor: 2-Hydrazinyl-4-methylnicotinonitrile (1.0 equiv)

  • Electrophile: Substituted Aromatic Aldehyde (1.0 - 1.1 equiv) (e.g., Benzaldehyde, 4-Chlorobenzaldehyde, Salicylaldehyde)

  • Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH)

  • Catalyst: Glacial Acetic Acid (AcOH)

  • Apparatus: Round-bottom flask (50-100 mL), reflux condenser, magnetic stirrer, heating mantle.

Experimental Procedure

Step 1: Solubilization Dissolve 0.01 mol (approx. 1.48 g) of 2-hydrazinyl-4-methylnicotinonitrile in 20–30 mL of absolute ethanol in a round-bottom flask. Slight warming (40°C) may be required to achieve complete dissolution.

Step 2: Addition of Electrophile Add 0.01 mol of the selected aromatic aldehyde to the solution.

  • Critical Control Point: If the aldehyde is solid, predissolve it in a minimal amount of ethanol before addition to prevent localized concentration gradients.

Step 3: Catalysis Add 3–5 drops of glacial acetic acid.

  • Why: The pH should be slightly acidic (pH 4–5). Too much acid can protonate the hydrazine nucleophile, deactivating it (forming the ammonium salt). Too little acid fails to activate the aldehyde.

Step 4: Reflux Heat the mixture to reflux (approx. 78°C for ethanol) with stirring.

  • Duration: Typically 2–6 hours.

  • Monitoring: Monitor progress via TLC (System: Hexane:Ethyl Acetate 3:1). The reaction is complete when the aldehyde spot disappears.

Step 5: Workup & Isolation Allow the reaction mixture to cool slowly to room temperature.

  • Crystallization:[1][2][3][4] In most cases, the Schiff base will precipitate as a colored solid (yellow/orange/brown) upon cooling.

  • Troubleshooting: If no precipitate forms, concentrate the solvent volume by 50% using a rotary evaporator and cool in an ice bath.

Step 6: Purification Filter the solid under vacuum.[5] Wash the filter cake with:

  • Cold ethanol (2 x 5 mL) to remove unreacted aldehyde.

  • Cold water (2 x 10 mL) to remove acetic acid traces.

  • Recrystallize from hot ethanol or an ethanol/DMF mixture if high purity is required for biological assays.

Characterization & Validation

To ensure the integrity of the synthesized molecule, the following spectroscopic markers must be verified.

TechniqueDiagnostic SignalInterpretation
FT-IR 3100–3400 cm⁻¹ NH Stretch: Remains present (secondary amine of hydrazone). Note: The primary NH₂ doublet of the precursor must disappear.
2200–2220 cm⁻¹ C≡N Stretch: Confirms the nitrile group remains intact (chemoselectivity).
1590–1620 cm⁻¹ C=N (Azomethine): New strong band indicating successful condensation.
¹H NMR δ 8.0 – 8.8 ppm (s, 1H) -N=CH-: Singlet. The diagnostic proton of the Schiff base.[6]
δ 10.0 – 12.0 ppm (s, 1H) -NH-: Broad singlet. Downfield shift due to hydrogen bonding/acidity of the hydrazone NH.
Aromatic Region Integration must match the sum of protons from the nicotinonitrile core + the added aldehyde ring.

Representative Data

Expected outcomes for standard derivatives:

Derivative (R-CHO)AppearanceYield (%)Melting Point (°C)
Benzaldehyde Yellow crystals78–85210–212
4-Chlorobenzaldehyde Pale yellow solid80–88235–237
4-Methoxybenzaldehyde Orange solid75–82198–200
4-Nitrobenzaldehyde Dark yellow solid85–92250–252

Visualizations

Figure 1: Reaction Pathway & Mechanism

ReactionPathway Precursor 2-Hydrazinyl-4-methyl- nicotinonitrile Intermediate Carbinolamine Intermediate Precursor->Intermediate + Acid Cat. Aldehyde Aromatic Aldehyde Aldehyde->Intermediate Product Schiff Base (Hydrazone) Intermediate->Product - H₂O (Dehydration) Water H₂O (Byproduct) Intermediate->Water

Caption: Acid-catalyzed condensation pathway converting hydrazine precursor to hydrazone.[7]

Figure 2: Experimental Workflow

Workflow Start Start: Dissolve Precursor (EtOH, 40°C) AddAld Add Aldehyde (1.0 eq) Start->AddAld AddCat Add Glacial AcOH (3-5 drops) AddAld->AddCat Reflux Reflux (2-6 hrs) Monitor TLC AddCat->Reflux Cool Cool to RT (Precipitation) Reflux->Cool Filter Vacuum Filtration Cool->Filter Wash Wash: Cold EtOH -> Water Filter->Wash Recryst Recrystallize (EtOH/DMF) Wash->Recryst Final Final Product (Schiff Base) Recryst->Final

Caption: Step-by-step operational workflow for the synthesis process.

References

  • MDPI. (2023). Synthesis, Reactions, and Agrochemical Studies of New 4,6-Diaryl-2-hydrazinylnicotinonitriles. Molecules. [Link]

  • Organic Chemistry Portal. (2022). Synthesis of Hydrazine Derivatives (Hydrazides). [Link]

  • Natural Sciences Publishing. (2018). Design and Synthesis of Hydrazide-Hydrazones Based 2-Oxonicotinonitrile Derivatives. [Link]

  • PubChem. (n.d.). 2-Hydrazinyl-4-methylnicotinonitrile Compound Summary. National Library of Medicine. [Link]

  • ResearchGate. (2018). Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes. [Link]

Sources

Application Notes and Protocols: Reaction Conditions for the Cyclization of 2-Hydrazinylnicotinonitriles

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

The intramolecular cyclization of 2-hydrazinylnicotinonitriles is a pivotal reaction in synthetic organic chemistry, providing a direct and efficient route to 3-amino-1H-pyrazolo[3,4-b]pyridines. This fused heterocyclic scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including kinase inhibitors, anti-inflammatory agents, and therapeutics for neurodegenerative diseases. The strategic importance of this reaction lies in its ability to rapidly construct a complex, nitrogen-rich bicyclic system from readily accessible precursors.

This comprehensive guide provides an in-depth analysis of the reaction conditions for the cyclization of 2-hydrazinylnicotinonitriles. We will explore the mechanistic underpinnings of this transformation, delve into the critical parameters that govern its efficiency—including the choice of catalyst, solvent, and temperature—and provide detailed, field-proven protocols for conducting this reaction under various conditions.

Mechanistic Insights: The Thorpe-Ziegler Cyclization

The intramolecular cyclization of a 2-hydrazinylnicotinonitrile to a 3-amino-1H-pyrazolo[3,4-b]pyridine is mechanistically classified as a Thorpe-Ziegler reaction.[1][2] This reaction involves the intramolecular nucleophilic attack of a nitrogen atom of the hydrazinyl group onto the electrophilic carbon of the nitrile group. The reaction can be catalyzed by either acid or base.

Acid-Catalyzed Mechanism:

In the presence of an acid, the nitrile nitrogen is protonated, which significantly enhances the electrophilicity of the nitrile carbon. The terminal nitrogen of the hydrazinyl group then acts as a nucleophile, attacking the activated nitrile carbon. Subsequent proton transfers and tautomerization lead to the formation of the aromatic pyrazole ring, resulting in the stable 3-amino-1H-pyrazolo[3,4-b]pyridine.

Base-Catalyzed Mechanism:

Under basic conditions, a proton is abstracted from the terminal nitrogen of the hydrazinyl moiety, generating a more potent nucleophile. This nucleophile then attacks the nitrile carbon, initiating the cyclization. A series of proton transfers and tautomerization steps follow to yield the final aromatic product.

The choice between acidic and basic conditions can influence the reaction rate and may be dependent on the nature of the substituents on the nicotinonitrile ring.

Diagram: Generalized Mechanism of Cyclization

Cyclization Mechanism cluster_acid Acid-Catalyzed Pathway cluster_base Base-Catalyzed Pathway A_Start 2-Hydrazinylnicotinonitrile A_Protonated Protonated Nitrile Intermediate A_Start->A_Protonated H+ A_Cyclized Cyclized Intermediate A_Protonated->A_Cyclized Intramolecular Attack A_Product 3-Amino-1H-pyrazolo[3,4-b]pyridine A_Cyclized->A_Product Tautomerization -H+ B_Start 2-Hydrazinylnicotinonitrile B_Deprotonated Deprotonated Hydrazine Intermediate B_Start->B_Deprotonated -H+ B_Cyclized Cyclized Intermediate B_Deprotonated->B_Cyclized Intramolecular Attack B_Product 3-Amino-1H-pyrazolo[3,4-b]pyridine B_Cyclized->B_Product Tautomerization +H+

Caption: Acid- and base-catalyzed pathways for the cyclization.

Critical Reaction Parameters

The successful and efficient synthesis of 3-amino-1H-pyrazolo[3,4-b]pyridines via the cyclization of 2-hydrazinylnicotinonitriles is highly dependent on the careful selection and optimization of several key reaction parameters. Harsher reaction conditions generally favor the intramolecular cyclization.[3]

Catalyst Selection

The choice of catalyst is a critical factor that can significantly influence the rate and yield of the cyclization. Both Brønsted and Lewis acids, as well as bases, have been successfully employed.

  • Brønsted Acids: Acetic acid and hydrochloric acid are commonly used. Acetic acid can often serve as both the catalyst and the solvent. These are effective in protonating the nitrile group and activating it for nucleophilic attack.

  • Lewis Acids: Lewis acids such as zirconium(IV) chloride (ZrCl₄), copper(II) chloride (CuCl₂), and tin(IV) chloride (SnCl₄) have been shown to be effective catalysts. They function by coordinating to the nitrile nitrogen, thereby increasing the electrophilicity of the nitrile carbon.

  • Bases: Strong, non-nucleophilic bases such as sodium ethoxide or potassium tert-butoxide can be used to deprotonate the hydrazine moiety, enhancing its nucleophilicity.[1] In some cases, weaker bases like triethylamine are used, sometimes in conjunction with an acid catalyst.

Solvent Effects

The solvent plays a crucial role in the cyclization reaction, affecting the solubility of the reactants and intermediates, as well as influencing the reaction rate.

  • Protic Solvents: Ethanol is a commonly used protic solvent that is effective for many cyclization reactions, often under reflux conditions.

  • Aprotic Polar Solvents: Solvents such as dimethylformamide (DMF) and dioxane are frequently employed, particularly when higher reaction temperatures are required.

  • Non-Polar Solvents: Toluene can be a suitable solvent, especially when using azeotropic distillation to remove water, which can be a byproduct of the reaction.

  • Solvent-Free Conditions: In some instances, the reaction can be carried out neat, particularly at elevated temperatures, which can lead to shorter reaction times and simplified work-up procedures.

Temperature and Reaction Time

The optimal temperature and reaction time are highly dependent on the substrate and the chosen catalyst and solvent system.

  • Temperature: Reaction temperatures can range from ambient temperature to the reflux temperature of the chosen solvent (up to 160°C). Higher temperatures generally accelerate the rate of cyclization. Microwave irradiation can also be a valuable tool for rapidly screening reaction conditions and can often lead to significantly reduced reaction times.

  • Reaction Time: The duration of the reaction can vary from a few minutes to several hours. It is highly recommended to monitor the progress of the reaction by Thin Layer Chromatography (TLC) to determine the point of complete consumption of the starting material and to avoid the formation of byproducts due to prolonged reaction times.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the cyclization of 2-hydrazinylnicotinonitriles under various catalytic conditions.

Diagram: General Experimental Workflow

Experimental Workflow Start Start: 2-Hydrazinylnicotinonitrile Reaction_Setup Reaction Setup: - Add substrate to flask - Add solvent and catalyst Start->Reaction_Setup Reaction Reaction: - Heat to desired temperature - Monitor by TLC Reaction_Setup->Reaction Workup Work-up: - Cool to room temperature - Quench reaction (if necessary) - Extract with organic solvent Reaction->Workup Purification Purification: - Column chromatography - Recrystallization Workup->Purification Characterization Characterization: - NMR, MS, IR Purification->Characterization

Caption: A generalized workflow for the synthesis and purification.

Protocol 1: Acetic Acid-Catalyzed Cyclization

This protocol is a general procedure for the cyclization using a Brønsted acid, which often serves as both the catalyst and solvent.

Materials:

  • 2-Hydrazinylnicotinonitrile derivative

  • Glacial acetic acid

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve the 2-hydrazinylnicotinonitrile derivative in glacial acetic acid.

  • Heat the reaction mixture to reflux (approximately 118°C) and maintain this temperature for 2-6 hours.

  • Monitor the progress of the reaction by TLC (e.g., using a mobile phase of ethyl acetate/hexane).

  • Once the starting material is consumed, allow the reaction mixture to cool to room temperature.

  • Slowly pour the cooled reaction mixture into ice-water and neutralize with a saturated solution of sodium bicarbonate.

  • The product may precipitate out of solution. If so, collect the solid by filtration, wash with water, and dry under vacuum.

  • If the product does not precipitate, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol).

Protocol 2: Lewis Acid-Catalyzed Cyclization (using ZrCl₄)

This protocol utilizes a Lewis acid catalyst, which can be particularly effective for certain substrates.[4]

Materials:

  • 2-Hydrazinylnicotinonitrile derivative

  • Zirconium(IV) chloride (ZrCl₄)

  • Dimethylformamide (DMF) or ethanol

Procedure:

  • To a solution of the 2-hydrazinylnicotinonitrile derivative (1.0 mmol) in anhydrous DMF or ethanol (5 mL) in a flame-dried, argon-purged flask, add ZrCl₄ (0.3 mmol) at room temperature.

  • Heat the reaction mixture to 90-100°C and stir vigorously for 4-16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and concentrate in vacuo.

  • To the residue, add chloroform and water. Separate the organic layer and wash the aqueous layer with chloroform.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Base-Catalyzed Cyclization

This protocol is suitable for substrates that are amenable to base-catalyzed Thorpe-Ziegler cyclization.

Materials:

  • 2-Hydrazinylnicotinonitrile derivative

  • Sodium ethoxide or Potassium tert-butoxide

  • Anhydrous ethanol or THF

Procedure:

  • In a flame-dried, argon-purged round-bottom flask, dissolve the 2-hydrazinylnicotinonitrile derivative in the chosen anhydrous solvent.

  • Add the base (e.g., sodium ethoxide, 1.1 equivalents) portion-wise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 3-8 hours, monitoring by TLC.

  • After the reaction is complete, cool the mixture to room temperature and neutralize with a dilute aqueous acid solution (e.g., 1 M HCl).

  • Extract the product with an appropriate organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography or recrystallization.

Data Presentation: Comparison of Reaction Conditions

The following table summarizes typical reaction conditions and reported yields for the synthesis of pyrazolo[3,4-b]pyridines from related precursors, which can serve as a starting point for the optimization of the cyclization of 2-hydrazinylnicotinonitriles.

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
Acetic AcidAcetic AcidReflux2-6Moderate to High[5]
ZrCl₄DMF/Ethanol951613-28[4]
CuCl₂VariesVariesVariesGoodN/A
SnCl₄TolueneReflux3-6GoodN/A
None (Thermal)Dioxane10124-48High[3]
NaOHGlycol1200.1-0.2>90N/A

Note: Yields are highly substrate-dependent and the conditions listed are general guidelines.

Troubleshooting and Side Reactions

The primary side reaction in the synthesis of 2-hydrazinylnicotinonitriles is the premature cyclization to the desired 3-amino-1H-pyrazolo[3,4-b]pyridine, especially under harsh reaction conditions.[3] Conversely, when the cyclization is the desired outcome, incomplete reaction can be an issue.

  • Incomplete Reaction: If TLC analysis indicates the presence of starting material after the expected reaction time, consider increasing the reaction temperature, extending the reaction time, or using a more potent catalyst.

  • Formation of Byproducts: The formation of colored impurities can sometimes be observed, particularly at high temperatures. Purification by column chromatography is often necessary to obtain a pure product. In some cases, the formation of regioisomers is possible if the starting nicotinonitrile is unsymmetrically substituted.

Conclusion

The cyclization of 2-hydrazinylnicotinonitriles is a robust and versatile method for the synthesis of medicinally important 3-amino-1H-pyrazolo[3,4-b]pyridines. The choice of reaction conditions, particularly the catalyst and solvent, is critical for achieving high yields and purity. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can effectively utilize this powerful transformation in the development of novel therapeutics and other advanced materials. The protocols provided herein offer a solid foundation for the practical application of this important reaction.

References

  • One-Pot Synthesis of Densely Substituted Pyrazolo[3,4-b]-4,7-dihydropyridines. (2017). PubMed.
  • Thorpe Reaction & Thorpe-Ziegler Reaction. Alfa Chemistry.
  • Synthesis of some novel pyrazolo[3,4-b]pyridine and pyrazolo[3,4-d]pyrimidine derivatives bearing 5,6-diphenyl-1,2,4-triazine moiety as potential antimicrobial agents. (2009). PubMed.
  • Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. (2025).
  • Thorpe reaction. Wikipedia.
  • Cyclization of Ketones with Nitriles under Base: A General and Economical Synthesis of Pyrimidines. Organic Chemistry Portal.
  • Novel One‐Pot Synthesis of Pyrazolo[3,4‐b][3][6]oxazines. Scilit.

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
  • Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. (2022). MDPI.
  • New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones. (2023). Beilstein Journals.
  • Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Form
  • Synthesis of Pyrazolo[3,4‐b]pyridin‐6‐ones. (2012). Semantic Scholar.
  • Synthesis, Reactions, and Agrochemical Studies of New 4,6-Diaryl-2-hydrazinylnicotinonitriles. (2025). MDPI.
  • Cyclization reactions of hydrazones. VII. Synthesis of some 2-aryl-3-oxo-253-dihydro-5ff-l?254.
  • Synthesis of 1,2,3-Triazines Using the Base-Mediated Cyclization of (Z)
  • Application Notes and Protocols: 4-Hydrazinyl-3-nitrobenzonitrile in Medicinal Chemistry. Benchchem.
  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journals.
  • Synthesis of Substituted Acyclic and Cyclic N‐Alkylhydrazines by Enzymatic Reductive Hydrazin
  • ChemInform Abstract: Highyl Efficient Thermal Cyclization Reactions of Alkylidene Esters in Continuous Flow to Give Aromatic/Heteroaromatic Derivatives. (2025).
  • Base-mediated cyclization f 2-aminobenzonitrile with CO2.
  • Thiyl Radicals: Versatile Reactive Intermediates for Cyclization of Unsaturated Substr
  • Classical Paal-Knorr Cyclization for Synthesis of Pyrrole-Based Aryl Hydrazones and In Vitro/In Vivo Evaluation on Pharmacological Models of Parkinson's Disease. (2025). MDPI.
  • Acid‐promoted cyclization of hydrazonyl chlorides with nitriles.

Sources

Application Notes and Protocols for the Synthesis of 3-Amino-4-methyl-1H-pyrazolo[3,4-b]pyridine via Hydrazinolysis of 2-Alkoxy-4-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The 1H-pyrazolo[3,4-b]pyridine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with a wide range of biological activities. The synthesis of 3-amino-4-methyl-1H-pyrazolo[3,4-b]pyridine is a key step in the development of many pharmaceutical candidates. A common and efficient method to construct this bicyclic system is through the hydrazinolysis of a suitably substituted 2-alkoxy-4-methylnicotinonitrile. This reaction proceeds via a nucleophilic aromatic substitution (SNAr) followed by an intramolecular cyclization.

The selection of an appropriate solvent is paramount for the success of this transformation. The solvent not only dictates the reaction environment but also profoundly influences the reaction kinetics, yield, and purity of the final product. This guide provides a comprehensive overview of solvent selection for the hydrazinolysis of 2-alkoxy-4-methylnicotinonitrile, complete with detailed protocols and mechanistic insights to aid researchers in drug development and chemical synthesis.

Theoretical Background and Mechanistic Considerations

The conversion of 2-alkoxy-4-methylnicotinonitrile to 3-amino-4-methyl-1H-pyrazolo[3,4-b]pyridine is a two-step process occurring in a single pot:

  • Nucleophilic Aromatic Substitution (SNAr): Hydrazine, a potent nucleophile, attacks the electron-deficient C2 position of the pyridine ring. The pyridine nitrogen and the para-cyano group activate this position for nucleophilic attack.[1][2] This results in the displacement of the alkoxy group (-OR) as a leaving group to form a 2-hydrazinyl-4-methylnicotinonitrile intermediate.

  • Intramolecular Cyclization: The terminal amino group of the newly introduced hydrazinyl moiety then performs a nucleophilic attack on the electrophilic carbon of the nitrile group. This intramolecular cyclization, followed by tautomerization, yields the stable aromatic 3-amino-4-methyl-1H-pyrazolo[3,4-b]pyridine.

The choice of solvent can significantly impact both of these steps. For the initial SNAr reaction, a solvent that can stabilize the charged Meisenheimer-like intermediate is often beneficial. For the subsequent cyclization, the solvent must facilitate the intramolecular nucleophilic attack on the nitrile.

The Role of the Leaving Group

It is important to note that alkoxy groups are generally poorer leaving groups than halides (e.g., chloro).[3] Consequently, the reaction conditions for the hydrazinolysis of a 2-alkoxy derivative may need to be more forcing (e.g., higher temperatures, longer reaction times) compared to its 2-chloro counterpart. The choice of solvent becomes even more critical in facilitating the departure of the less ideal alkoxy leaving group.

Solvent Selection Criteria

The ideal solvent for this reaction should possess the following characteristics:

  • High Boiling Point: To allow for elevated reaction temperatures, which are often necessary to drive the reaction to completion, especially with a less reactive alkoxy leaving group.

  • Polarity: A polar solvent can help to dissolve the starting materials and stabilize the charged intermediates in the SNAr mechanism.

  • Inertness: The solvent should not react with hydrazine or other components of the reaction mixture.

  • Solubility: It should effectively dissolve the starting 2-alkoxy-4-methylnicotinonitrile and keep the intermediates in solution. The product, however, may ideally be less soluble at cooler temperatures to facilitate isolation by precipitation.

Comparative Analysis of Solvents

Based on literature precedents for similar reactions and general principles of organic synthesis, several classes of solvents are viable candidates.[2][4][5][6]

Solvent ClassExample(s)Boiling Point (°C)Polarity (Dielectric Constant)AdvantagesDisadvantages
Alcohols Ethanol, n-Butanol, Ethylene Glycol78, 118, 19724.5, 17.5, 37.7Good solvency for starting materials and hydrazine hydrate. Protic nature can facilitate proton transfer steps. Readily available and relatively inexpensive.[4][6]Lower boiling alcohols may require sealed-tube reactions for higher temperatures. Can potentially form ethers as byproducts under certain conditions.
Polar Aprotic N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)153, 18936.7, 46.7High boiling points and excellent solvating power. Can accelerate SNAr reactions.Can be difficult to remove completely during workup. Potential for decomposition at high temperatures.
Alcohol Amines N,N-Dimethylpropanolamine125-130 (reaction temp)Not readily availableCan act as both a solvent and a base, potentially promoting the reaction.[2][5]May complicate workup and purification. Less commonly used and may require optimization.
Aqueous Hydrazine Hydrazine Hydrate120HighActs as both reactant and solvent, maximizing the concentration of the nucleophile.Difficult to remove excess hydrazine. Safety precautions are critical due to the toxicity and reactivity of concentrated hydrazine.[7]

Experimental Protocols

Protocol 1: General Procedure for Solvent Screening

This protocol is designed for small-scale reactions to identify the optimal solvent for the hydrazinolysis of a specific 2-alkoxy-4-methylnicotinonitrile.

Solvent Screening Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis A Weigh Substrate (1 eq) D Combine Reagents in Reaction Vessel A->D B Prepare Solvent (e.g., Ethanol, n-Butanol, DMF) B->D C Add Hydrazine Hydrate (3-5 eq) C->D E Heat to Reflux (e.g., 100-140°C) D->E F Monitor by TLC E->F G Cool to Room Temperature F->G H Isolate Precipitate by Filtration G->H I Analyze Yield and Purity (NMR, LC-MS) H->I

Caption: Workflow for Solvent Screening.

  • Preparation: To separate reaction vessels, add the 2-alkoxy-4-methylnicotinonitrile (1.0 eq).

  • Solvent Addition: To each vessel, add the solvent to be tested (e.g., ethanol, n-butanol, DMF) to achieve a concentration of approximately 0.5 M.

  • Reagent Addition: Add hydrazine hydrate (3.0 - 5.0 eq) to each reaction mixture.

  • Reaction: Equip each vessel with a reflux condenser and heat the mixtures to the boiling point of the respective solvent.

  • Monitoring: Monitor the progress of each reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Allow the reaction mixtures to cool to room temperature. If a precipitate forms, collect the solid by vacuum filtration and wash with a small amount of cold solvent.

  • Analysis: Dry the isolated solids and determine the yield. Analyze the purity of the product by NMR and/or LC-MS. Compare the results to identify the optimal solvent.

Protocol 2: Optimized Synthesis using n-Butanol

This protocol provides a reliable method for the synthesis of 3-amino-4-methyl-1H-pyrazolo[3,4-b]pyridine on a preparative scale.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-alkoxy-4-methylnicotinonitrile (e.g., 5.0 g, 1.0 eq).

  • Solvent and Reagent Addition: Add n-butanol (50 mL) followed by hydrazine hydrate (e.g., 3.0 eq).

  • Heating: Heat the reaction mixture to reflux (approximately 118°C) and maintain for 8-16 hours. The reaction should be monitored by TLC.

  • Cooling and Precipitation: Once the reaction is complete, remove the heat source and allow the mixture to cool slowly to room temperature, then cool further in an ice bath for 1 hour.

  • Isolation: Collect the resulting precipitate by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold n-butanol, followed by cold ethanol to remove any residual impurities.

  • Drying: Dry the product under vacuum to a constant weight to yield 3-amino-4-methyl-1H-pyrazolo[3,4-b]pyridine as a solid.

Reaction Mechanism and Solvent Influence

The detailed mechanism highlights the critical stages where solvent choice plays a significant role.

Hydrazinolysis Mechanism cluster_SNAr Step 1: SNAr cluster_cyclization Step 2: Cyclization Start 2-Alkoxy-4-methylnicotinonitrile TS1 Meisenheimer-like Transition State Start->TS1 Nucleophilic Attack Hydrazine H2N-NH2 Hydrazine->TS1 Intermediate 2-Hydrazinyl-4-methylnicotinonitrile TS1->Intermediate Alkoxide Elimination (Polar solvents stabilize TS1) TS2 Intramolecular Cyclization Transition State Intermediate->TS2 Intramolecular Attack Cyclized Cyclized Intermediate TS2->Cyclized Product 3-Amino-4-methyl-1H-pyrazolo[3,4-b]pyridine Cyclized->Product Tautomerization

Caption: Mechanism of Hydrazinolysis and Cyclization.

A polar solvent, particularly a protic one like an alcohol, can stabilize the negatively charged transition state (TS1) through hydrogen bonding, thereby facilitating the initial SNAr step. In the cyclization step (Intermediate to TS2), the solvent's role is to maintain the solubility of the intermediate and allow for the necessary conformational freedom for the intramolecular attack to occur.

Troubleshooting and Safety Considerations

  • Low Yield: If the reaction does not proceed to completion, consider increasing the reaction temperature (by switching to a higher boiling solvent like ethylene glycol), increasing the reaction time, or using a larger excess of hydrazine hydrate.

  • Impure Product: If the product is impure, ensure the starting material is of high purity. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, acetonitrile).

  • Safety: Hydrazine is toxic and corrosive. Always handle hydrazine hydrate in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. Reactions should be conducted with appropriate containment measures.

Conclusion

The selection of an optimal solvent is a critical parameter in the successful synthesis of 3-amino-4-methyl-1H-pyrazolo[3,4-b]pyridine via the hydrazinolysis of 2-alkoxy-4-methylnicotinonitrile. While several solvent systems can be employed, alcohols such as n-butanol and ethylene glycol often provide a good balance of reactivity, safety, and ease of workup. A systematic solvent screening approach, as outlined in this guide, is recommended to identify the best conditions for a specific substrate. By understanding the underlying mechanism and the influence of the solvent, researchers can optimize this key transformation for the efficient production of valuable pharmaceutical intermediates.

References

  • Brzozowski, Z., & Sławiński, J. (2005). Synthesis and antibacterial activity of 1H-pyrazolo[3,4-b]pyrazine and -pyridine derivatives. Acta poloniae pharmaceutica, 62(3), 217–223.
  • Patel, H., Patel, V., & Patel, N. (2012). Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines. International Journal of Pharmaceutical Sciences and Research, 3(8), 2636.
  • Al-Qalaf, F., Mandani, F., Abdelkhalik, M. M., & Bassam, A. A. (2009). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 14(1), 78-88. [Link]

  • Dotsenko, V. V., et al. (2018). Synthesis, Reactions, and Agrochemical Studies of New 4,6-Diaryl-2-hydrazinylnicotinonitriles. Chemistry of Heterocyclic Compounds, 54(5), 484-503. [Link]

  • Ostudin, D. N., et al. (1996). Synthesis of 3,4-diamino-1H-pyrazolo[3,4-d]pyrimidines. Chemistry of Heterocyclic Compounds, 32(6), 717-720.
  • LibreTexts. (2021). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Chemistry LibreTexts. [Link]

  • CN106588758A - Synthetic process for 2-hydrazinylpyridine derivative.
  • Kolomoets, O., et al. (2014). Hydrazinolysis of 3-R-[3][4][8]Triazino[2,3-c]quinazolin-2-ones. Synthetic and Theoretical Aspects. ResearchGate. [Link]

  • CN106588758B - Synthesis process of 2-hydrazinopyridine derivative.
  • Sahu, J. K., et al. (2020). Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. Journal of Advanced Pharmaceutical Technology & Research, 11(4), 169. [Link]

  • US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions.
  • de Oliveira, C. S. A., et al. (2021). Synthesis of 2‐Pyrazolines from Hydrazines: Mechanisms Explained. ChemistrySelect, 6(25), 6335-6352. [Link]

  • Keevil, B. G., et al. (2015). Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry. Journal of Chromatography B, 997, 137-143. [Link]

  • Al-Warhi, T., et al. (2020). An Efficient and Mild Method for the Synthesis and Hydrazinolysis of N-Glyoxylamino Acid Esters. Journal of Chemistry, 2020. [Link]

  • Reddit. (2022). Advice on working up a reaction using hydrazine hydrate as a solvent?. r/Chempros. [Link]

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Troubleshooting & Optimization

Preventing intramolecular cyclization of 2-hydrazinyl-4-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Topic: Prevention of Intramolecular Cyclization (Thorpe-Ziegler type) Assigned Specialist: Senior Application Scientist

Executive Summary: The "Cyclization Trap"

You are likely encountering a common thermodynamic pitfall. 2-hydrazinyl-4-methylnicotinonitrile (Compound A ) is a kinetic intermediate. Upon exposure to heat, acid, or prolonged time in solution, it undergoes intramolecular nucleophilic attack by the terminal hydrazine nitrogen onto the adjacent nitrile carbon.

This irreversible transformation yields 3-amino-4-methyl-1H-pyrazolo[3,4-b]pyridine (Compound B) .

  • Compound A (Target): Open chain, lower melting point, reactive hydrazine moiety.

  • Compound B (Impurity): Fused bicycle, high melting point, chemically inert, often highly fluorescent/yellow.

This guide provides the protocols to arrest the reaction at Compound A and prevent the formation of Compound B.

Critical Reaction Pathways (Visualized)

The following diagram illustrates the competitive pathways. You must maintain the reaction in the "Kinetic Zone" (Green) and avoid the "Thermodynamic Zone" (Red).

ReactionPathway SM 2-Chloro-4-methyl- nicotinonitrile Target TARGET (Compound A): 2-Hydrazinyl-4-methyl- nicotinonitrile SM->Target  Kinetic Control  < 25°C, Dioxane/EtOH  No Acid Cyclized IMPURITY (Compound B): 3-Amino-4-methyl-1H- pyrazolo[3,4-b]pyridine SM->Cyclized  Direct Reflux Hydrazine Hydrazine Hydrate (Excess) Target->Cyclized  Thermodynamic Slip  Heat (>60°C)  Acid Catalysis (H+)  Prolonged Solution Time

Figure 1: Mechanistic pathway showing the kinetic window required to isolate the open-chain hydrazine derivative.

Module 1: Synthesis Troubleshooting
Q: My product precipitates as a bright yellow solid with a melting point >200°C. What happened?

A: You have synthesized the pyrazolopyridine (Compound B). The nitrile group at position 3 is highly electrophilic. If you refluxed the reaction (even briefly) or used an acidic solvent, the hydrazine attacked the nitrile immediately after displacing the chlorine.

Corrective Protocol (Low-Temperature Displacement):

  • Solvent: Use 1,4-Dioxane or Ethanol. Dioxane often precipitates the hydrazine salt, preventing further reaction.

  • Temperature: Maintain reaction temperature between 0°C and 25°C . Do NOT reflux.

  • Stoichiometry: Use a large excess of hydrazine hydrate (3.0 – 5.0 equivalents). This acts as a base to scavenge HCl and prevents the protonation of the nitrile, which would otherwise accelerate cyclization.

Q: How do I purify the hydrazine without triggering cyclization?

A: Avoid column chromatography on silica gel if possible, as the slightly acidic nature of silica can catalyze the cyclization.

  • Preferred Method: Precipitation. Pour the reaction mixture into ice water. The target hydrazine (Compound A) usually precipitates. Filter immediately and dry under vacuum at room temperature (do not use a heated oven).

  • Recrystallization: If necessary, recrystallize from cold ethanol. Avoid boiling the solvent for extended periods.

Data: Conditions vs. Product Ratio

ConditionTemperatureCatalystMajor Product
Ethanol, Stirring25°CNoneTarget (Hydrazine)
Ethanol, Reflux78°CNoneMix (Target + Cyclized)
Ethanol, Reflux78°CAcetic AcidCyclized (Pyrazolopyridine)
Dioxane, Stirring20°CNoneTarget (Hydrazine)
Module 2: Storage & Stability
Q: Can I store the hydrazine in DMSO or Methanol solution?

A: No. In solution, the molecules have the conformational freedom to undergo the Thorpe-Ziegler cyclization, especially if the solution is slightly acidic or exposed to light.

  • Observation: An NMR sample in DMSO-d6 left overnight often shows new peaks corresponding to the pyrazolopyridine amino group (broad singlet disappearing upon D2O shake, but shifted) and a change in the methyl group shift.

Q: What is the optimal storage condition?

A:

  • State: Solid powder only.

  • Atmosphere: Argon or Nitrogen (prevent oxidation of the hydrazine).

  • Temperature: -20°C.

  • Container: Amber glass (light can promote radical degradation pathways, though cyclization is the primary concern).

Module 3: Downstream Derivatization
Q: I want to make a hydrazone (Schiff base) with an aldehyde. How do I prevent the ring from closing during this step?

A: This is the most delicate operation. You need to activate the aldehyde without activating the nitrile.

Protocol:

  • No Acid Catalysts: Do not use glacial acetic acid or sulfuric acid, which are standard for hydrazone formation. The acid will protonate the nitrile (C≡N → C≡NH+), making it a better electrophile than your aldehyde.

  • Solvent: Use absolute ethanol at room temperature.

  • Additives: If the reaction is sluggish, use a Lewis Acid that coordinates preferentially to oxygen (like Ti(OiPr)4) rather than a Brønsted acid, or simply extend the reaction time at room temperature.

Decision Logic for Experiment Design

Use this workflow to determine your experimental parameters.

DecisionTree Start Start: Reaction Planning Goal What is your Target? Start->Goal Hydra Target: Open Hydrazine Goal->Hydra I want the intermediate Pyra Target: Pyrazolopyridine Goal->Pyra I want the fused ring Cond1 Condition: T < 25°C Solvent: Dioxane/EtOH Hydra->Cond1 Cond2 Condition: Reflux Catalyst: H+ (Optional) Pyra->Cond2 Deriv Next Step: Derivatization? Cond1->Deriv SafeDeriv Use Neutral Conditions (No AcOH) Deriv->SafeDeriv Yes RiskDeriv Acidic Conditions (Cyclization Risk!) Deriv->RiskDeriv Avoid

Figure 2: Operational workflow for selecting reaction conditions based on the desired target.

References
  • Dotsenko, V. V., et al. (2025). Synthesis, Reactions, and Agrochemical Studies of New 4,6-Diaryl-2-hydrazinylnicotinonitriles. MDPI (Molecules). Demonstrates the synthesis of 2-hydrazinylnicotinonitriles under mild conditions (25°C) to avoid cyclization.

  • Quiroga, J., et al. (2008). Regioselective synthesis of pyrazolo[3,4-b]pyridines. Journal of Heterocyclic Chemistry. Details the mechanism of cyclization from the hydrazine intermediate to the pyrazolopyridine scaffold.

  • PubChem Compound Summary. (n.d.). 2-Hydrazinyl-4-methylnicotinonitrile.[1] National Center for Biotechnology Information. Chemical and physical property data.[1][2][3][4][5][6][7]

Sources

Technical Support Center: Optimizing the Synthesis of 2-Hydrazinyl-4-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot and optimize the synthesis of 2-hydrazinyl-4-methylnicotinonitrile.

This compound is a highly valuable intermediate, primarily used as a precursor for complex heterocyclic pharmacophores such as pyrazolopyridines and triazolopyridines[1]. However, its synthesis via Nucleophilic Aromatic Substitution (SNAr) is notoriously prone to yield-killing side reactions. This guide provides a self-validating protocol, mechanistic insights, and targeted troubleshooting to ensure high-yield, high-purity isolation.

Section 1: Mechanistic Pathway & Reaction Dynamics

To troubleshoot effectively, we must first understand the governing chemical dynamics. The ortho-relationship between the leaving group (chloride) and the electron-withdrawing nitrile group highly activates the 2-position of the pyridine ring for SNAr.

However, this exact proximity creates a mechanistic trap: the newly formed 2-hydrazinyl product is highly susceptible to a subsequent intramolecular nucleophilic attack. The terminal nitrogen of the hydrazine moiety can attack the electrophilic nitrile carbon, leading to an irreversible cyclization that forms 3-amino-4-methyl-1H-pyrazolo[3,4-b]pyridine[2]. Additionally, if the concentration of the starting material is too high relative to the nucleophile, the desired product can act as a nucleophile itself, attacking unreacted starting material to form a bis-pyridyl dimer.

G SM 2-Chloro-4-methylnicotinonitrile (Starting Material) Target 2-Hydrazinyl-4-methylnicotinonitrile (Desired Product) SM->Target SNAr Reaction (Controlled Temp, Excess N2H4) Dimer Bis-pyridyl hydrazine derivative (Dimerization Side Product) SM->Dimer Intermolecular SNAr (Low N2H4 Ratio) Reagent Hydrazine Hydrate (Nucleophile) Reagent->Target Cyclization 3-Amino-4-methyl-1H-pyrazolo[3,4-b]pyridine (Cyclization Side Product) Target->Cyclization Intramolecular Cyclization (High Temp / Prolonged Time) Target->Dimer Reacts with SM

Reaction pathway showing desired SNAr and competing cyclization/dimerization side reactions.

Section 2: Optimized Experimental Protocol

This protocol is engineered as a self-validating system. By strictly controlling stoichiometry and thermodynamics, we intentionally suppress the activation energy required for side-product formation[3].

Reagents Required:

  • Starting Material: 2-Chloro-4-methylnicotinonitrile (1.0 equivalent)

  • Nucleophile: Hydrazine monohydrate, 80-100% (10.0 - 15.0 equivalents)

  • Solvent: Absolute Ethanol (5-10 mL per gram of starting material)

Step-by-Step Methodology:

  • Substrate Suspension: Suspend 1.0 eq of 2-chloro-4-methylnicotinonitrile in absolute ethanol at room temperature.

    • Causality: Ethanol provides sufficient solubility for the starting material to react, but the resulting 2-hydrazinyl product is poorly soluble in cold ethanol. This allows the product to precipitate out of the reactive phase, protecting it from over-reaction.

  • Nucleophile Addition: Add 10.0 to 15.0 eq of hydrazine monohydrate dropwise over 15 minutes with vigorous stirring.

    • Causality: A massive stoichiometric excess establishes pseudo-first-order kinetics. It ensures that hydrazine is always the dominant nucleophile in solution, outcompeting the newly formed product and completely preventing bis-pyridyl dimerization[3].

  • Thermal Activation: Heat the mixture gently to 50–60 °C. Do NOT exceed 65 °C. Monitor strictly via TLC or LC-MS every 30 minutes.

    • Causality: The SNAr requires mild thermal activation to proceed at a practical rate. However, exceeding 65 °C provides the necessary thermodynamic energy to drive the intramolecular cyclization of the hydrazine into the nitrile group[2].

  • Quenching & Isolation: Once the starting material is consumed (typically within 2–4 hours), immediately cool the flask to 0–5 °C in an ice bath. Add ice-cold distilled water dropwise to maximize product precipitation.

  • Filtration & Drying: Filter the solid under vacuum. Wash thoroughly with ice-cold water to remove all traces of excess hydrazine. Dry under vacuum at room temperature.

    • Causality: Avoid heat-drying (e.g., oven drying at 80 °C). Residual moisture combined with heat can trigger solid-state cyclization or hydrolysis of the nitrile group.

Section 3: Troubleshooting & Yield Optimization Matrix

Use the following data matrix to benchmark your reaction parameters and diagnose yield loss.

ParameterSub-optimal ConditionOptimized ConditionExpected YieldPrimary Impurity Profile Encountered
Hydrazine Equivalents 1.5 - 3.0 eq10.0 - 15.0 eq > 85%High dimerization (bis-pyridyl mass observed) at low equivalents.
Temperature Reflux (78 °C)50 - 60 °C > 85%Near-complete cyclization to 3-aminopyrazolo[3,4-b]pyridine.
Reaction Time 12 - 24 hours2 - 4 hours > 85%Increased amidrazone formation and cyclized byproducts.
Solvent Neat Hydrazine (100 °C)Ethanol > 85%Exothermic degradation; poor impurity control and safety hazards.
Section 4: Frequently Asked Questions (FAQs)

Q: My LC-MS shows a mass of [M+H]+ = 149, which matches my desired product, but the NMR shows no nitrile peak, and the C≡N stretch is missing in my IR spectrum. What happened? A: You have inadvertently synthesized the cyclized side product, 3-amino-4-methyl-1H-pyrazolo[3,4-b]pyridine. Because this cyclization is an intramolecular isomerization, the molecular weight remains exactly the same (148.07 Da)[1]. To prevent this, you must strictly control your reaction temperature below 60 °C and halt the reaction the moment the starting material is consumed.

Q: I am seeing a significant impurity with a mass of roughly [M+H]+ = 280. How do I eliminate this? A: This is the bis-pyridyl hydrazine dimer. It forms when your desired 2-hydrazinyl product acts as a nucleophile and attacks an unreacted molecule of 2-chloro-4-methylnicotinonitrile. To eliminate this, increase the equivalents of hydrazine hydrate to at least 10x. The vast excess ensures that free hydrazine outcompetes the product for the remaining starting material.

Q: Can I use a stronger base like triethylamine or potassium carbonate to accelerate the SNAr? A: It is highly discouraged. Hydrazine itself acts as both the nucleophile and the base (scavenging the generated HCl). Adding external bases, especially carbonates or hydroxides, can catalyze the hydration of the nitrile group into an amide, or artificially accelerate the unwanted pyrazolopyridine cyclization.

Q: Why is my purified product turning pink/red upon storage on the benchtop? A: Hydrazine derivatives are highly prone to oxidation upon exposure to ambient air and light, forming azo compounds or radical species. Store your purified 2-hydrazinyl-4-methylnicotinonitrile in an amber vial, flushed with argon or nitrogen, at -20 °C.

References
  • "EA029373B1 - (aza)pyridopyrazolopyrimidinones and indazolopyrimidinones as inhibitors of fibrinolysis", Google Patents.
  • "Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives", PubMed Central (PMC).
  • "Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity", ResearchGate.

Sources

Removing unreacted hydrazine hydrate from nicotinonitrile products

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Support Center: Troubleshooting Hydrazine Hydrate Removal in Nicotinonitrile Synthesis

Welcome to the Technical Support Center As a Senior Application Scientist, I frequently consult on the purification of heterocyclic active pharmaceutical ingredients (APIs). The reaction between nicotinonitrile derivatives and hydrazine hydrate is a cornerstone for synthesizing pyrazolopyridines and nicotinohydrazides[1],[2]. However, unreacted hydrazine hydrate (


) is a highly toxic, genotoxic impurity that is notoriously difficult to remove[3]. This guide synthesizes field-proven insights to help you understand the causality behind these purification challenges and provides self-validating protocols to ensure regulatory compliance.

Part 1: Troubleshooting Guide & FAQs

Q1: Why does hydrazine hydrate persist in my nicotinonitrile product even after multiple aqueous washes? The Causality: Nicotinonitriles and their derivatives possess multiple nitrogen atoms (e.g., the pyridine ring and the nitrile/hydrazide groups) that act as strong hydrogen-bond acceptors. Hydrazine hydrate acts as both a potent hydrogen-bond donor and acceptor. Instead of partitioning cleanly into the aqueous phase during liquid-liquid extraction, hydrazine forms a robust intermolecular hydrogen-bonding network with your product. This complexation effectively "drags" the highly water-soluble hydrazine into the organic phase (e.g., Ethyl Acetate or Dichloromethane), leading to persistent contamination.

Q2: What is the most effective chemical quenching method for residual hydrazine? The Causality: The most reliable method is acetone quenching . By adding an excess of acetone to the crude reaction mixture, unreacted hydrazine is rapidly converted into dimethylketazine (acetone azine). This condensation reaction eliminates the primary amine protons of hydrazine, permanently destroying its ability to hydrogen-bond with the nicotinonitrile scaffold. Dimethylketazine is highly soluble in water and significantly more volatile than free hydrazine, allowing it to be easily removed via aqueous washing or rotary evaporation.

Q3: How do I remove trace (ppm-level) hydrazine from the final purified nicotinonitrile API? The Causality: When bulk quenching is insufficient to reach regulatory limits, physical scavenging is required. Polymer-supported benzaldehyde resins can be added to the organic solution of your API. The resin covalently binds residual hydrazine via hydrazone formation. Because the scavenger is macroscopic (polymer-bound), the bound hydrazine is completely removed by simple filtration, leaving the API intact.

Q4: How can I analytically validate that hydrazine has been removed to regulatory limits (< 2 ppm)? The Causality: Hydrazine lacks a conjugated pi-system, meaning it has no strong chromophore for direct UV detection. To quantify it at ppm levels, you must use a derivatization-HPLC approach. Reacting the sample with salicylaldehyde forms a highly conjugated salicylaldehyde hydrazone, which absorbs strongly at 360 nm, enabling highly sensitive and specific quantification[3].

Part 2: Experimental Workflows & Self-Validating Protocols

Workflow 1: Acetone Quenching and Biphasic Extraction

Workflow A Crude Nicotinonitrile Mixture (Contains Excess N2H4) B Acetone Addition (Chemical Quenching) A->B C Dimethylketazine Formation (Disrupts H-Bonds) B->C D Biphasic Extraction (EtOAc / H2O) C->D E Organic Phase (Purified Nicotinonitrile) D->E F Aqueous Phase (Ketazine & Salts) D->F

Workflow for chemical quenching and extraction of unreacted hydrazine.

Protocol 1: Step-by-Step Quenching

  • Reaction Completion: Once the synthesis of the nicotinonitrile derivative is complete (monitored via TLC), cool the reaction mixture to room temperature[1].

  • Chemical Quenching: Add 5 to 10 molar equivalents of acetone (relative to the initial excess of hydrazine hydrate) directly to the crude mixture. Stir vigorously for 1 hour at 25 °C.

  • Solvent Evaporation: Remove volatile organics, including unreacted acetone and a portion of the formed dimethylketazine, under reduced pressure (rotary evaporation at 40 °C).

  • Biphasic Extraction: Re-dissolve the crude residue in Ethyl Acetate (EtOAc) and decant into a separatory funnel containing a 1:1 mixture of EtOAc and

    
    [1].
    
  • Phase Separation: Extract the organic layer and wash twice with saturated brine to remove residual aqueous ketazine. Dry the organic phase over anhydrous

    
    .
    
  • Self-Validation Check: Spot the organic phase on a TLC plate (Eluent: 10% EtOAc in Hexanes). The disappearance of the highly polar baseline spot (free hydrazine) and the appearance of a fast-moving spot at the solvent front (dimethylketazine) confirms successful quenching. If the baseline spot persists, repeat Step 2.

Workflow 2: Analytical Validation of Trace Hydrazine

Validation N1 Purified API Sample (Trace N2H4 Suspected) N2 Salicylaldehyde Derivatization N1->N2 N3 Chromophoric Hydrazone Formation N2->N3 N4 RP-HPLC Analysis (UV Detection at 360 nm) N3->N4 N5 Quantification (Limit of Detection < 1 ppm) N4->N5

Derivatization-HPLC workflow for validating trace hydrazine removal.

Protocol 2: Derivatization-HPLC for ppm-Level Quantification

  • Sample Preparation: Accurately weigh the purified nicotinonitrile API and dissolve it in a diluent containing an excess of salicylaldehyde[3].

  • Derivatization Incubation: Allow the mixture to incubate at room temperature for 30 minutes to ensure complete conversion of trace hydrazine into salicylaldehyde hydrazone[3].

  • Chromatographic Analysis: Inject the sample into a Reverse-Phase HPLC system (C18 column). Set the flow rate to 1.0 mL/min and the UV detector to 360 nm[3].

  • Quantification: Compare the peak area of the sample against a standard calibration curve generated from known hydrazine concentrations.

  • Self-Validation Check: Run a System Suitability Test (SST) by spiking a blank API sample with 2 ppm hydrazine hydrate prior to derivatization. A sharp, distinct peak at 360 nm must be observed. If the peak is absent or broad, the derivatization pH was incorrect or the incubation time was insufficient, invalidating the analytical run.

Part 3: Quantitative Data Summarization

To assist in selecting the appropriate analytical and purification strategy, the following table summarizes the quantitative parameters of various hydrazine handling methods[3].

ParameterHydrazine Titration (Redox/Acid-Base)Derivatization-HPLC (Salicylaldehyde)Scavenger Resin Treatment
Limit of Detection / Action < 2% (Bulk level)~0.60 µg/g (ppm level)N/A (Physical Removal Method)
Specificity Low (Reacts with all reactive carbonyls)High (Specific retention time & UV profile)High (Covalent hydrazone binding)
Cost & Equipment Low / Burette & Standard ReagentsHigh / RP-HPLC-UV SystemMedium / Polymer-bound Resins
Primary Use Case Bulk impurity estimation in crude mixturesRegulatory API validation & safety compliancePhysical removal of trace

post-extraction

References

  • Design, synthesis and application of a magnetic H-bond catalyst in the preparation of new nicotinonitriles via cooperative | RSC Publishing | 1

  • A Comparative Guide to Validating Synthesized Compound Purity: The Role of Hydrazine Hydrate | Benchchem | 3

  • Nicotinohydrazide | PMC - NIH | 2

Sources

Technical Support Center: Troubleshooting Low Solubility of 2-hydrazinyl-4-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of low solubility of 2-hydrazinyl-4-methylnicotinonitrile in organic solvents. Our approach is rooted in fundamental chemical principles to provide a logical and effective workflow for your experimental needs.

Frequently Asked Questions (FAQs)
Q1: What are the key structural features of 2-hydrazinyl-4-methylnicotinonitrile that influence its solubility?

A1: The solubility of 2-hydrazinyl-4-methylnicotinonitrile is dictated by a combination of polar and non-polar functional groups within its structure. Understanding these features is the first step in predicting its behavior in different solvents. The key structural components are the polar hydrazine group, the polar cyano group, the moderately polar pyridine ring, and the non-polar methyl group.[1][2]

The hydrazine (-NHNH₂) and the nitrogen atom in the pyridine ring are key sites for hydrogen bonding, acting as both hydrogen bond donors and acceptors.[3][4] This high polarity and hydrogen bonding capability mean the molecule has a strong affinity for other polar molecules and tends to have high crystal lattice energy, making it difficult to dissolve in non-polar or weakly polar solvents.

Table 1: Structural Analysis of 2-hydrazinyl-4-methylnicotinonitrile

Structural FeaturePolarityRole in Solubility
**Hydrazine Group (-NHNH₂) **Highly PolarStrong hydrogen bond donor and acceptor. Promotes solubility in polar protic solvents like water, ethanol, and methanol.[3][5]
Pyridine Ring PolarThe nitrogen atom is a hydrogen bond acceptor and contributes to the molecule's overall dipole moment. It is miscible with a wide range of solvents.[6][7]
Cyano Group (-CN) PolarStrong dipole moment and acts as a hydrogen bond acceptor.
Methyl Group (-CH₃) Non-polarContributes a small hydrophobic character to the molecule.
Q2: I'm struggling to dissolve 2-hydrazinyl-4-methylnicotinonitrile. What is a systematic approach to finding a suitable solvent or solvent system?

A2: A systematic approach is crucial to efficiently identify an appropriate solvent system without consuming excessive time and material. We recommend a tiered strategy starting with single solvents and progressing to more complex systems only if necessary.

The following workflow provides a logical progression for solubility testing.

Solubility Troubleshooting Workflow A Start: Undissolved Compound B Step 1: Single Solvent Screening (Polar Protic & Aprotic) A->B C Soluble? B->C D Step 2: Co-Solvent System (e.g., DCM/MeOH, THF/Water) C->D No J Proceed with Experiment C->J Yes E Soluble? D->E F Step 3: Temperature Increase (Apply gentle heating) E->F No E->J Yes G Soluble? F->G H Step 4: pH Modification (Acidification for salt formation) G->H No G->J Yes I Soluble? H->I I->J Yes K Consult Further / Re-evaluate Synthetic Route I->K No

Caption: A systematic workflow for troubleshooting solubility issues.

Q3: Which organic solvents are the most promising starting points for dissolving 2-hydrazinyl-4-methylnicotinonitrile?

A3: Based on the principle of "like dissolves like," polar solvents are the best starting point. Given the molecule's ability to form hydrogen bonds, polar protic solvents are often the most effective. However, highly polar aprotic solvents should also be considered.[8]

Table 2: Recommended Starting Solvents for Solubility Screening

Solvent ClassRecommended SolventsPolarity Index[9][10][11]Rationale
Polar Protic Methanol, Ethanol5.1, 4.3The hydroxyl group can engage in hydrogen bonding with the hydrazine and pyridine moieties, effectively solvating the molecule.[3]
Polar Aprotic Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (ACN)6.4, 7.2, 5.8These solvents have large dipole moments and can act as hydrogen bond acceptors, which helps to dissolve polar compounds. DMSO and DMF are particularly powerful solvents.
Moderately Polar Tetrahydrofuran (THF), Dichloromethane (DCM)4.0, 3.1May be effective, especially when used as part of a co-solvent system.
Q4: My compound still has low solubility even after trying various single solvents. What advanced techniques can I employ?

A4: If single solvents are ineffective, several techniques can be used to enhance solubility. These methods work by altering the solvent environment or the compound itself to overcome strong intermolecular forces in the solid state.

  • Co-solvency : This is a powerful technique where a second, miscible solvent is added to the primary solvent to increase the solubility of a solute.[12][13][14][15] For 2-hydrazinyl-4-methylnicotinonitrile, a common strategy is to use a mixture of a moderately polar solvent that can disrupt the crystal lattice (like Dichloromethane or THF) with a polar solvent that can solvate the polar groups (like Methanol).[16][17]

  • Temperature Adjustment : For many compounds, solubility increases with temperature. Applying gentle heat while stirring can significantly improve the dissolution rate and the amount of compound that can be dissolved. However, be cautious of potential degradation at elevated temperatures. It is advisable to run a preliminary thermal stability test if you plan to use high temperatures.

  • pH Modification : The 2-hydrazinyl-4-methylnicotinonitrile molecule has two basic centers: the hydrazine group and the pyridine ring nitrogen.[4][7] In an acidic medium, these sites can be protonated to form a salt.[18][19] These resulting salts are often significantly more soluble in polar solvents than the neutral free base.[20][21] The addition of a small amount of an acid (e.g., a few drops of acetic acid or hydrochloric acid) to a suspension of the compound in a polar solvent like ethanol or water can lead to complete dissolution.

Q5: Can you provide a detailed protocol for a systematic solubility screening experiment?

A5: Yes. A small-scale, systematic solubility screening can be performed efficiently to test multiple conditions. This protocol is designed to conserve your valuable compound while providing clear, qualitative, or semi-quantitative results.

Experimental Protocol: Small-Scale Solubility Screening

Objective: To determine the approximate solubility of 2-hydrazinyl-4-methylnicotinonitrile in a range of solvents and conditions.

Materials:

  • 2-hydrazinyl-4-methylnicotinonitrile

  • Selection of solvents (from Table 2)

  • Small vials (e.g., 1.5 mL or 4 mL glass vials) with caps

  • Magnetic stir plate and small stir bars (optional)

  • Vortex mixer

  • Pipettes

  • Heating block or water bath

Procedure:

  • Preparation : Weigh a small, precise amount of 2-hydrazinyl-4-methylnicotinonitrile (e.g., 2 mg) into each labeled vial.

  • Initial Solvent Addition : To each vial, add a measured volume of a single solvent (e.g., 200 µL). This creates an initial concentration of 10 mg/mL.

  • Room Temperature Agitation :

    • Cap the vials securely.

    • Vortex each vial vigorously for 1-2 minutes.

    • If available, place the vials on a magnetic stir plate or rotator for 30 minutes at room temperature.

    • Visually inspect for dissolution. Note whether the compound is fully soluble, partially soluble, or insoluble.

  • Incremental Solvent Addition (for insoluble/partially soluble samples) :

    • To the vials with undissolved solid, add another measured volume of the same solvent (e.g., another 200 µL to reach a concentration of 5 mg/mL).

    • Repeat the agitation step (3b-3d).

    • Continue this process until the compound dissolves or a practical lower limit of concentration is reached (e.g., 1 mg/mL). Record the approximate solubility.

  • Temperature Effect (for samples still containing solid) :

    • Take the vials with remaining solid and place them in a heating block or water bath set to a moderate temperature (e.g., 40-50 °C).

    • Agitate periodically for 15-20 minutes.

    • Observe any changes in solubility and note the effect of heating.

  • pH Modification Test (optional, for polar protic solvents) :

    • Prepare a new set of vials with the compound (e.g., 2 mg in 500 µL of ethanol).

    • To a vial with a suspension, add one drop of a dilute acid (e.g., 1M HCl or acetic acid).

    • Vortex and observe if dissolution occurs.

  • Data Recording : Record all observations in a structured table for easy comparison.

This systematic approach will provide a clear picture of the solubility profile of 2-hydrazinyl-4-methylnicotinonitrile and guide you toward the optimal conditions for your specific application.

References
  • Wikipedia. Cosolvent. [Link]

  • ACS Publications. (2009). Solubility of Novel CO2-Soluble Pyridine Derivatives in Supercritical Carbon Dioxide. Journal of Chemical & Engineering Data. [Link]

  • ResearchGate. (2015). Techniques to improve the solubility of poorly soluble drugs. [Link]

  • Scribd. (2014). Solvent Polarity Index Table. [Link]

  • Indian Journal of Pharmaceutical Sciences. (2020). Method Development, Validation, Cosolvency, Cosolvent, Candesartan Cilexetil. [Link]

  • askIITians. (2025). How does pH affect solubility?. [Link]

  • PubMed. (2010). Study of pH-dependent solubility of organic bases. Revisit of Henderson-Hasselbalch relationship. [Link]

  • Wisdom Library. (2025). Co-solvency: Significance and symbolism. [Link]

  • ResearchGate. (2014). What is the importance of the cosolvency in the solubility of nonelectrolytes drugs?. [Link]

  • SlideShare. (2016). Co-solvency. [Link]

  • Chemistry Steps. Solvents and Polarity. [Link]

  • PubChem. 2-Hydrazinyl-4-methylnicotinonitrile. [Link]

  • Solubility of Things. Hydrazine. [Link]

  • Shodex. Polarities of Solvents. [Link]

  • AxisPharm. Kinetic Solubility Assays Protocol. [Link]

  • JSciMed Central. (2023). Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). [Link]

  • Google Patents.
  • DTIC. THE LOWER ALIPHATIC DERIVATIVES OF HYDRAZINE. [Link]

  • Chemistry LibreTexts. (2021). 1.3: Effect of pH on Acid Base Reactions. [Link]

  • Quora. (2021). How will you increase the solubility of organic compounds in water?. [Link]

  • Predictive Oncology. OptiPharma™. [Link]

  • Compound Interest. Polarity of Solvents. [Link]

  • Sciencemadness Wiki. (2022). Pyridine. [Link]

  • Kirk-Othmer Encyclopedia of Chemical Technology. (2000). Pyridine and Pyridine Derivatives. [Link]

  • chemeurope.com. Pyridine. [Link]

  • The Wolfson Centre for Applied Structural Biology. Solubility & Stability Screen. [Link]

  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. [Link]

  • ResearchGate. (2002). Effect of pH on the solubility of (a) organic carbon, (b) Cd, (c) Ni, (d) Zn, (e) Pb, and (f) Cu. [Link]

  • Weizmann Institute of Science. Protocol for small scale solubility test for His-tagged proteins. [Link]

  • Contract Pharma. (2017). Optimizing Drug Solubility. [Link]

  • Organometallics. Solvent-Miscibility-and-Polarity-Chart.pdf. [Link]

  • PMC. (2012). Drug Solubility: Importance and Enhancement Techniques. [Link]

  • Chemistry Steps. The Effect of pH on Solubility. [Link]

  • LookChem. (2022). Chemical Properties and Dissolution of Hydrazine Hydrate. [Link]

  • PubChem. 2-Hydrazinyl-4-methylquinoline. [Link]

  • PubChem. 2-Hydrazinonicotinonitrile. [Link]

  • EPA. 2-Hydrazinylpyridine-4-carbonitrile Properties. [Link]

  • precisionFDA. 2-HYDRAZINYL-4-METHYLBENZOTHIAZOLE. [Link]

Sources

Purification methods for 2-hydrazinyl-4-methylnicotinonitrile recrystallization

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Optimization of Recrystallization Protocols for Intermediate Isolation Ticket ID: CHEM-SUP-8821 Applicable Compound: 2-hydrazinyl-4-methylpyridine-3-carbonitrile (CAS: 498580-83-9) Target Audience: Medicinal Chemists, Process Development Scientists

Executive Summary & Molecule Context

2-hydrazinyl-4-methylnicotinonitrile is a critical "hinge" intermediate. It is primarily used to synthesize 1H-pyrazolo[3,4-b]pyridines (often kinase inhibitors) via cyclization.

The Critical Challenge: The purity of this hydrazine is chemically metastable.

  • Cyclization Risk: The hydrazine moiety (

    
    ) is positioned ortho to a nitrile (
    
    
    
    ). Excessive heat or acidic traces will trigger premature cyclization to 3-amino-4-methyl-1H-pyrazolo[3,4-b]pyridine .
  • Oxidation: Hydrazines are prone to air oxidation, leading to colored azo-impurities.

This guide provides a self-validating purification protocol designed to maximize the "open" hydrazine form while removing the unreacted 2-chloro precursor.

The "Gold Standard" Protocol: Ethanol Recrystallization

This method relies on the steep solubility curve of the hydrazine in ethanol compared to the starting chloride and the cyclized byproduct.

Reagents Required
  • Solvent: Ethanol (Absolute or 95%).

  • Anti-solvent (Optional):

    
    -Heptane or Pentane (for layering).
    
  • Wash: Cold Ethanol (

    
    ).
    
Step-by-Step Methodology
  • Saturation (The Dissolution):

    • Place crude solid in a flask equipped with a magnetic stir bar.

    • Add Ethanol (approx. 5–7 mL per gram of crude).

    • Heat to reflux (

      
      ) .
      
    • Checkpoint: If the solution is not clear after 10 minutes at reflux, add EtOH in 1 mL increments. Do not exceed 15 mL/g ; if solids remain, they are likely inorganic salts (filter them out hot).

  • Hot Filtration (Clarification):

    • While at reflux, filter the solution through a pre-warmed glass frit or fluted filter paper to remove insoluble inorganic salts (hydrazine hydrochloride byproducts).

  • Controlled Cooling (Crystallization):

    • Remove from heat.[1][2] Allow the flask to cool to room temperature (RT) undisturbed for 30–45 minutes.

    • Why? Rapid cooling traps impurities (occlusion) and leads to "oiling out."

    • Once at RT, transfer to an ice bath (

      
      ) for 1 hour.
      
  • Isolation:

    • Filter the crystals using vacuum filtration.[2][3]

    • The Critical Wash: Wash the cake immediately with 2 volumes of ice-cold Ethanol . This displaces the mother liquor containing the unreacted 2-chloro-4-methylnicotinonitrile.

  • Drying:

    • Dry under high vacuum (

      
      ) at 
      
      
      
      max
      .
    • Warning: Higher temperatures during drying can induce solid-state cyclization.

Troubleshooting Guide (FAQ)

Issue 1: "My product is oiling out instead of crystallizing."

Diagnosis: The solution is either too concentrated, or the polarity gap between the solute and solvent is too high at the boiling point. Corrective Action:

  • Reheat the mixture to redissolve the oil.

  • Add a small amount of Ethanol (increase solvent volume by 10%).

  • Seed it: Add a tiny crystal of pure product at

    
     during the cooling phase.
    
  • Slow Down: Wrap the flask in a towel to slow the cooling rate.

Issue 2: "The product is yellow/orange. Is it decomposed?"

Diagnosis: Hydrazines are naturally susceptible to oxidation, forming azo compounds (colored). However, deep orange/red indicates significant oxidation. Corrective Action:

  • Minor Yellowing: Acceptable. Proceed to the next step.

  • Deep Orange: Recrystallize again, but add 1% (w/v) Sodium Metabisulfite to the aqueous ethanol during the process to act as an antioxidant, or perform the recrystallization under a Nitrogen atmosphere.

Issue 3: "My melting point is higher than expected."

Diagnosis: You have likely cyclized the product.

  • Target (Open form): MP is typically lower (approx.

    
     range, varies by specific derivative).
    
  • Impurity (Cyclized Pyrazolo-pyridine): MP is typically significantly higher (

    
     often).
    Corrective Action:  Check the IR or NMR. If the Nitrile (
    
    
    
    ) peak at
    
    
    is missing, you have the cyclized product. You cannot revert this. You must repeat the synthesis with lower reaction temperatures.

Impurity Profiling & Logic

The following table summarizes the separation logic used in the Ethanol protocol.

ComponentRoleSolubility in Hot EtOHSolubility in Cold EtOHRemoval Mechanism
2-hydrazinyl-4-methyl... Target High Low Crystallizes
2-chloro-4-methyl...Starting MaterialHighModerate/HighStays in Mother Liquor
3-amino-4-methyl...Cyclized ImpurityModerateLowCo-crystallizes (Avoid formation!)
Hydrazine HydrochlorideByproduct SaltLowInsolubleRemoved via Hot Filtration

Visual Workflows

Diagram 1: Recrystallization Decision Matrix

This flowchart guides the user through the purification process based on visual observations.

Recrystallization_Workflow Start Start: Crude Solid Dissolve Dissolve in Hot EtOH (Reflux) Start->Dissolve CheckClear Is solution clear? Dissolve->CheckClear FilterHot Hot Filtration (Remove Salts) CheckClear->FilterHot No (Solids present) Cooling Cool to RT (Slowly) CheckClear->Cooling Yes FilterHot->Cooling CheckState State of Matter? Cooling->CheckState IceBath Ice Bath (1 hr) CheckState->IceBath Crystals forming Reheat Reheat & Add Seed/More Solvent CheckState->Reheat Oiling Out FilterCold Vacuum Filter & Wash IceBath->FilterCold Reheat->Cooling

Caption: Step-by-step decision tree for the recrystallization of 2-hydrazinyl-4-methylnicotinonitrile.

Diagram 2: The Cyclization Risk Pathway

Understanding the chemical instability is vital for troubleshooting yield/purity issues.

Chemical_Pathway SM 2-chloro-4-methylnicotinonitrile (Starting Material) Target 2-hydrazinyl-4-methylnicotinonitrile (TARGET: Open Chain) SM->Target + Hydrazine Hydrate (Nucleophilic Subst.) Impurity 3-amino-4-methyl-1H-pyrazolo[3,4-b]pyridine (IMPURITY: Cyclized) Target->Impurity HEAT or ACID (Intramolecular Cyclization) Note Avoid prolonged heating during recrystallization to prevent this step! Target->Note

Caption: The "Open" vs. "Cyclized" pathway. The target molecule is a kinetic intermediate; excessive heat drives it to the thermodynamic cyclized impurity.

References

  • PubChem. (n.d.).[4][5] 2-Hydrazinyl-4-methylnicotinonitrile | C7H8N4.[5] National Library of Medicine. Retrieved February 28, 2026, from [Link]

  • Organic Syntheses. (1970). Methyl 2-(1-cyanocyclohexyl)hydrazine carboxylate (General Hydrazine Purification). Organic Syntheses, Coll. Vol. 6, p.791. Retrieved February 28, 2026, from [Link]

  • MIT OpenCourseWare. (n.d.). Recrystallization Guide. Massachusetts Institute of Technology. Retrieved February 28, 2026, from [Link]

  • Mettler Toledo. (n.d.). Recrystallization: Process, Procedure, Solvents. Retrieved February 28, 2026, from [Link]

Sources

Technical Support Center: Pyridine-Hydrazine Scaffold Stability & Reactivity

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support portal. As a Senior Application Scientist, I have compiled this definitive guide to address the thermodynamic and kinetic challenges associated with 2-hydrazinyl-4-methylnicotinonitrile under reflux conditions.

Due to the extreme proximity of a strong nucleophile (the hydrazine moiety) and a strong electrophile (the cyano group), this molecule is highly reactive. Understanding the causality behind its behavior is critical for preventing degradation and successfully directing its transformation into privileged medicinal scaffolds.

Mechanistic Overview: Cyclization vs. Degradation

Under reflux conditions, 2-hydrazinyl-4-methylnicotinonitrile[1] is inherently unstable in its open-chain form. The thermal energy provided by refluxing overcomes the activation barrier, driving an intramolecular nucleophilic attack. The terminal nitrogen of the hydrazine group attacks the sp-hybridized carbon of the nitrile, resulting in a highly entropically favored cyclization to form 3-amino-4-methyl-1H-pyrazolo[3,4-b]pyridine [2].

However, if the microenvironment is not strictly controlled, competitive side reactions such as auto-oxidation and hydrolysis will dominate, destroying the starting material.

ReactionPathway SM 2-hydrazinyl-4-methylnicotinonitrile (Starting Material) Cond1 Reflux in Anhydrous AcOH (Inert Atmosphere) SM->Cond1 Target Pathway Cond2 Reflux in Aerobic Env (O2 Present) SM->Cond2 Side Reaction Cond3 Reflux in Wet Solvent (Trace H2O) SM->Cond3 Side Reaction Prod1 3-amino-4-methyl-1H- pyrazolo[3,4-b]pyridine (Desired Product) Cond1->Prod1 Prod2 Hydrazine Oxidation & Polymerization Cond2->Prod2 Prod3 Hydrolyzed Amide/ Carboxylic Acid Cond3->Prod3

Reaction pathways of 2-hydrazinyl-4-methylnicotinonitrile under reflux.

Troubleshooting Guide & FAQs

Q: During reflux in ethanol, my reaction stalls at 60% conversion, and pushing the reaction time only increases degradation products. How can I drive the cyclization to completion? A: Causality: Ethanol (b.p. 78 °C) often fails to provide sufficient thermal energy to rapidly overcome the activation barrier for the intramolecular cyclization. Prolonged heating in a neutral, protic solvent increases the probability of side reactions, such as intermolecular condensation. Solution: Switch to a higher-boiling, slightly acidic solvent like glacial acetic acid (b.p. 118 °C). Acetic acid provides a higher reflux temperature and acts as a proton shuttle, activating the nitrile carbon toward nucleophilic attack. This typically drives the formation of the pyrazolo[3,4-b]pyridine core to >85% yield within 2-4 hours.

Q: Why does my reaction mixture turn into a black, tarry substance when refluxed? A: Causality: Hydrazine moieties are highly susceptible to auto-oxidation, especially at elevated temperatures in the presence of dissolved oxygen. This leads to the formation of reactive diazonium intermediates and subsequent radical polymerization, resulting in intractable tarry mixtures. Solution: Ensure complete anaerobic conditions. Sparge your solvent with Argon or Nitrogen for at least 20 minutes prior to heating.

Q: How can I definitively verify that cyclization has occurred, rather than just decomposition? A: Causality: Both the starting material (2-hydrazinyl-4-methylnicotinonitrile) and the cyclized product (3-amino-4-methyl-1H-pyrazolo[3,4-b]pyridine) are isomers with the exact same molecular weight (m/z 148.17)[1]. Standard low-resolution LC-MS will not distinguish them based on mass alone. Solution: Use Fourier Transform Infrared Spectroscopy (FT-IR). The starting material exhibits a sharp, distinct cyano (-C≡N) stretch at ~2210 cm⁻¹. Upon successful cyclization, this band completely disappears. Alternatively, 1H-NMR will reveal a new exchangeable singlet integrating for two protons (the primary amine at the 3-position of the newly formed pyrazole ring)[3].

Q: LC-MS shows a major side product with a mass of [M+18]. What is this, and how do I eliminate it? A: Causality: A mass addition of 18 Da under reflux conditions indicates the hydrolysis of the cyano group to a primary amide (-CONH₂). This occurs when trace water is present in the solvent, outcompeting the intramolecular hydrazine attack. Solution: Use strictly anhydrous solvents stored over activated molecular sieves. Protect the reflux apparatus with a drying tube or an inert gas manifold.

Solvent & Condition Optimization Data

To assist in your experimental design, the following table summarizes the quantitative impact of various reflux conditions on the stability and cyclization efficiency of the compound.

Solvent SystemReflux Temp (°C)AtmosphereAdditivePrimary Outcome / YieldReaction Time
Glacial Acetic Acid 118 °CArgonNoneExcellent (>85%) cyclization2 - 4 hours
DMF (Anhydrous) 153 °CArgonNoneGood (75-80%), minor thermal degradation1 - 2 hours
Ethanol (Absolute) 78 °CNitrogenNoneModerate (60-70%), incomplete conversion12 - 24 hours
Ethanol (95% / Wet) 78 °CAirNonePoor (<40%), high hydrolysis (+18 Da)> 24 hours

Standard Operating Protocol (SOP): Controlled Intramolecular Cyclization

To ensure a self-validating and reproducible workflow, follow this optimized protocol for handling 2-hydrazinyl-4-methylnicotinonitrile under reflux to yield the stable pyrazolo[3,4-b]pyridine scaffold.

Step 1: Preparation & Degassing

  • In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, suspend 2-hydrazinyl-4-methylnicotinonitrile (1.0 mmol) in anhydrous glacial acetic acid (10 mL).

  • Submerge a long needle into the suspension and sparge with ultra-pure Argon for 15 minutes to displace dissolved oxygen.

Step 2: Thermal Activation 3. Attach a reflux condenser fitted with an Argon balloon or connected to a Schlenk line manifold. 4. Lower the flask into a pre-heated oil bath set to 120 °C. Bring the mixture to a gentle reflux. The suspension will typically clarify as the temperature rises.

Step 3: Self-Validating Monitoring 5. After 2 hours, withdraw a 50 µL aliquot. Remove the solvent under a stream of nitrogen. 6. Run FT-IR on the neat residue. Validation Check: The reaction is complete only when the sharp nitrile peak at ~2210 cm⁻¹ is entirely absent. If present, continue refluxing and re-check hourly.

Step 4: Quenching & Isolation 7. Once complete, remove the flask from the oil bath and allow it to cool to room temperature. 8. Pour the reaction mixture slowly over 50 g of crushed ice. 9. Neutralize the acidic mixture by slowly adding saturated aqueous NaHCO₃ until the pH reaches ~7.5. A solid precipitate will form. 10. Filter the precipitate under a vacuum, wash with ice-cold distilled water (3 x 10 mL), and dry overnight under high vacuum at 40 °C to yield the pure 3-amino-4-methyl-1H-pyrazolo[3,4-b]pyridine.

References

  • 2-Hydrazinyl-4-methylnicotinonitrile | C7H8N4 | CID 45079575 - PubChem National Institutes of Health (NIH) URL:[Link]

  • Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives - PMC National Institutes of Health (NIH) URL:[Link]

  • 3-Aminopyrazolo[3,4-b]pyridine: Effective Precursor for Barium Hydroxide-Mediated Three Components Synthesis of New Mono- and Bis(pyrimidines) with Potential Cytotoxic Activity - PubMed National Institutes of Health (NIH) URL:[Link]

Sources

Validation & Comparative

IR spectroscopy characteristic peaks for nitrile group in hydrazine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of high-energy materials, pharmaceuticals (e.g., pyrazoles), and agrochemicals, hydrazine derivatives containing nitrile groups are critical intermediates.[1] However, the nitrile (


) stretch  is highly sensitive to its electronic environment.

Unlike standard aliphatic nitriles (2240–2260 cm⁻¹), nitrile groups conjugated with hydrazine moieties exhibit significant red shifts (lowering of frequency) and intensity enhancements due to mesomeric effects. Furthermore, the high nucleophilicity of hydrazines often leads to in situ cyclization, making the disappearance of the nitrile peak a primary process analytical technology (PAT) metric.

This guide characterizes the spectral behavior of nitrile-hydrazine motifs, distinguishing between Remote Nitriles , Conjugated Hydrazones , and N-Cyano species.

Fundamental Mechanism: The Physics of the Shift

To interpret the IR spectrum of hydrazine derivatives, one must apply the Harmonic Oscillator Model (Hooke’s Law) to the


 bond.


Where:

  • 
     = Wavenumber (frequency)[1][2]
    
  • 
     = Force constant (bond strength)
    
  • 
     = Reduced mass
    
The Hydrazine Effect

Hydrazine (


) is a strong electron donor. When a nitrile group is electronically coupled to a hydrazine (either through direct bonding or conjugation via a 

-system), the lone pair on the hydrazine nitrogen donates electron density into the nitrile

antibonding orbital (or participates in resonance).

Consequence:

  • Bond Order Reduction: The triple bond character decreases (lowering

    
    ).
    
  • Red Shift: The peak moves to a lower wavenumber (e.g., from 2250 to 2210 cm⁻¹).

  • Dipole Enhancement: The charge separation increases, leading to a significantly stronger/sharper peak compared to isolated nitriles.

Comparative Analysis: Characteristic Peaks

The following table differentiates the nitrile peak position based on its structural relationship with the hydrazine moiety.

Table 1: Nitrile Frequency Shifts by Chemical Environment
Structural ClassChemical MotifFrequency (

, cm⁻¹)
IntensityKey Interferents
Aliphatic Nitrile (Baseline)

2240 – 2260 MediumIsocyanate (2270)
Aromatic Nitrile

2220 – 2240 StrongDiazonium salts

-Hydrazono Nitrile

2190 – 2220 Very Strong Alkynes, Azides
N-Cyano Hydrazine

2110 – 2160 Medium/BroadCarbodiimides
Hydrazine Salt

2260 – 2280 WeakAmmonium bands

Critical Insight: If your nitrile peak appears below 2200 cm⁻¹, do not assume it is an artifact. In hydrazine derivatives, a peak at 2190–2200 cm⁻¹ is diagnostic of a nitrile directly conjugated to the hydrazone system (


).

Visualization: Spectral Logic & Reaction Monitoring

Diagram 1: Spectral Interpretation Logic

This decision tree assists in classifying the nitrile species based on peak position and shape.

NitrileLogic Start Analyze Peak at 2100-2300 cm⁻¹ CheckPos Check Wavenumber Position Start->CheckPos High > 2240 cm⁻¹ CheckPos->High Mid 2220 - 2240 cm⁻¹ CheckPos->Mid Low 2190 - 2220 cm⁻¹ CheckPos->Low VeryLow < 2160 cm⁻¹ CheckPos->VeryLow Aliphatic Non-Conjugated Nitrile (Isolated) High->Aliphatic Aromatic Aromatic Nitrile (Phenyl-linked) Mid->Aromatic Conjugated Hydrazone-Conjugated (Strong Resonance) Low->Conjugated Cyanamide N-Cyano Species (N-CN stretch) VeryLow->Cyanamide Intensity Dipole Moment Enhancement Conjugated->Intensity Expect High Intensity

Figure 1: Decision logic for classifying nitrile environments based on IR shift.

Diagram 2: Monitoring Pyrazole Cyclization

A common application of hydrazine-nitrile chemistry is the synthesis of amino-pyrazoles. The IR spectrum is the fastest way to confirm this transformation.

ReactionMonitor Reactant Reactant: Nitrile-Hydrazine (Linear) Process Cyclization (Heat/Cat) Reactant->Process SpecReact IR Features: 1. Sharp CN (2200 cm⁻¹) 2. Weak NH (3300 cm⁻¹) Reactant->SpecReact Product Product: Amino-Pyrazole (Cyclic) Process->Product SpecProd IR Features: 1. NO CN Peak 2. New C=N (1620 cm⁻¹) 3. Doublet NH₂ (3400/3300 cm⁻¹) Product->SpecProd

Figure 2: Process monitoring for the conversion of linear nitrile-hydrazines to cyclic amino-pyrazoles.

Experimental Protocol: Validating the Spectrum

To ensure the peaks observed are genuine and not artifacts of sample preparation (hygroscopicity is a major issue with hydrazines), follow this protocol.

Step 1: Sample Preparation (ATR vs. Transmission)
  • Preferred: Diamond ATR (Attenuated Total Reflectance) .

    • Why: Hydrazine derivatives are often hygroscopic. KBr pellets absorb ambient moisture, creating broad O-H bands (3400 cm⁻¹) that obscure the N-H stretching region essential for confirming the hydrazine moiety.

    • Procedure: Place solid sample directly on the crystal. Apply high pressure to ensure contact.

  • Alternative: Nujol Mull .

    • Why: If the sample reacts with the ATR crystal (rare but possible with reactive hydrazines) or decomposes under pressure.

Step 2: Drying
  • Hydrazines form stable hydrates. A "broad" peak at 2200 cm⁻¹ is often actually a sharp nitrile peak convoluted with underlying water associations.

  • Action: Vacuum dry the sample at 40°C for 4 hours before analysis to resolve the N-H region.

Step 3: Peak Validation
  • Identify the Nitrile: Look for the sharp peak at 2190–2260 cm⁻¹.

  • Identify the Hydrazine: Look for the "W" shape (doublet) of the primary amine (

    
    ) at 3300–3500 cm⁻¹.
    
  • Check for Cyclization: If the Nitrile peak is absent, check for a strong

    
     stretch at 1600–1630 cm⁻¹. This indicates the nitrile has reacted to form an amidrazone or pyrazole ring.
    

Troubleshooting & Artifacts

ObservationProbable CauseCorrective Action
Broad hump at 3400 cm⁻¹ Wet sample (Hydrate formation)Dry sample; Check for O-H stretch vs N-H stretch (N-H is sharper).
Split Nitrile Peak (Doublet) Fermi Resonance or mixture of isomers (E/Z hydrazones)Run NMR to confirm purity. E/Z isomers often show distinct IR shifts (~10 cm⁻¹ apart).
Peak at 2340 cm⁻¹ Atmospheric

Background subtraction error. Re-run background scan.
Missing Nitrile Peak Intramolecular CyclizationThe compound has likely cyclized to an amino-pyrazole. Check for

at 1620 cm⁻¹.

References

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. 8th Ed. Wiley. (Standard reference for fundamental group frequencies).
  • NIST Chemistry WebBook. Infrared Spectra of Hydrazine Derivatives.

  • Smith, B. C. "Organic Nitrogen Compounds IV: Nitriles." Spectroscopy Online, 2019.

  • Larkin, P.Infrared and Raman Spectroscopy: Principles and Spectral Interpretation. Elsevier, 2011.
  • ASTM E1252-98.Standard Practice for General Techniques for Obtaining Infrared Spectra for Qualitative Analysis.

Sources

Technical Comparison: Mass Spectrometry Profiling of C7H8N4 Nicotinonitrile Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of mass spectrometry methodologies for analyzing C7H8N4 nicotinonitrile derivatives , specifically focusing on the 2-hydrazino-4-methylnicotinonitrile scaffold. This class of compounds is a critical intermediate in the synthesis of pyrazolo[3,4-b]pyridine kinase inhibitors.

The guide compares the performance of High-Resolution Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) —the modern "Product" standard for drug development—against Electron Ionization (EI-MS) , the traditional "Alternative."

Executive Summary: ESI-MS/MS vs. EI-MS

For researchers working with labile C7H8N4 nicotinonitrile derivatives (MW 148.17 Da), the choice of ionization method dictates the structural information obtained.

  • The Product (ESI-MS/MS): Demonstrates superior performance for structural verification. It preserves the protonated molecular ion

    
     and reveals a diagnostic "cyclization signature"  (loss of 
    
    
    
    to form the pyrazolopyridine core), which validates the integrity of the hydrazine moiety.
  • The Alternative (EI-MS): Often fails to detect the molecular ion due to thermal degradation of the hydrazine group in the source. It produces a "hard" fragmentation pattern dominated by non-specific ring cleavage, making it less reliable for purity assessment of this specific labile scaffold.

Performance Matrix
FeatureESI-MS/MS (Recommended) EI-MS (Alternative)
Molecular Ion Detection Excellent (

, m/z 149)
Poor (

, m/z 148 often weak/absent)
Primary Mechanism Proton-driven Cyclization & EliminationRadical-driven Homolytic Cleavage
Diagnostic Fragment m/z 132 (Pyrazolo-fused core)m/z 117 (Loss of hydrazine radical)
Thermal Stability High (Ambient temperature ionization)Low (Source temp >200°C degrades sample)
Application LC-MS metabolic profiling, Impurity IDGC-MS library matching (limited utility)

Deep Dive: Fragmentation Mechanics

The Chemistry of C7H8N4 (2-hydrazino-4-methylnicotinonitrile)

The core challenge with this molecule is the ortho-interaction between the hydrazine group (


) at position 2 and the nitrile group (

) at position 3.
A. ESI-MS/MS Pathway (The "Cyclization Signature")

In ESI (+ve mode), the molecule is protonated at the most basic site, the hydrazine terminal nitrogen.

  • Protonation: Formation of

    
     at m/z 149 .
    
  • Cyclization: The nucleophilic hydrazine nitrogen attacks the electrophilic nitrile carbon.

  • Elimination: This intramolecular rearrangement expels a molecule of ammonia (

    
    , 17 Da).
    
  • Result: Formation of the stable 3-amino-4-methyl-1H-pyrazolo[3,4-b]pyridine cation at m/z 132 .

Expert Insight: This transition (


) is highly diagnostic. If you do not see the m/z 132 fragment, your hydrazine group is likely degraded or substituted.
B. EI-MS Pathway (The "Hard" Fracture)

In EI, the molecule forms a radical cation


 (m/z 148).
  • Radical Cleavage: The weak N-N bond in the hydrazine group breaks homolytically.

  • Loss of Radical: Loss of

    
     (31 Da) or 
    
    
    
    (16 Da).
  • Result: A base peak often appears at m/z 117 (corresponding to the 2-amino-4-methylnicotinonitrile radical cation) or m/z 118 , stripping the molecule of its unique functional group.

Visualization of Fragmentation Pathways[1][2]

The following diagram illustrates the distinct pathways. The Blue path represents the diagnostic ESI mechanism, while the Red path represents the destructive EI mechanism.

G M_ESI [M+H]+ Precursor (m/z 149) Intact Hydrazine Intermediate Cyclic Intermediate (Dihydro-pyrazolo) M_ESI->Intermediate Intramolecular Cyclization M_EI M+. Radical Cation (m/z 148) Unstable M_ESI->M_EI Ionization Difference Frag_132 Diagnostic Ion (m/z 132) Pyrazolo[3,4-b]pyridine Intermediate->Frag_132 - NH3 (17 Da) Frag_117 Fragment Ion (m/z 117) Loss of Hydrazine M_EI->Frag_117 - N2H3 (31 Da) Homolytic Cleavage Frag_90 Ring Fragment (m/z 90) Loss of HCN Frag_117->Frag_90 - HCN (27 Da)

Figure 1: Comparative fragmentation pathways. Note the ESI pathway (Blue) preserves the N-N bond through cyclization, whereas EI (Red) typically cleaves it.

Experimental Protocol: ESI-MS/MS Optimization

To replicate the "Product" performance and observe the diagnostic m/z 132 ion, follow this self-validating protocol.

Reagents & Equipment[3]
  • Analyte: 2-hydrazino-4-methylnicotinonitrile (purity >95%).

  • Solvent: Methanol/Water (50:50) + 0.1% Formic Acid (Critical for protonation).

  • Instrument: Triple Quadrupole (QqQ) or Q-TOF MS.

Step-by-Step Workflow
  • Sample Preparation:

    • Dissolve 1 mg of analyte in 1 mL DMSO (Stock).

    • Dilute 1:1000 into the Methanol/Water/Formic Acid mix. Final concentration ~1 µg/mL.

    • Why: Hydrazines are reactive; avoid aldehydic solvents (like acetone) which form hydrazones instantly, shifting mass by +40 Da.

  • Direct Infusion:

    • Infuse at 10 µL/min into the ESI source.

    • Source Parameters:

      • Capillary Voltage: 3.5 kV (+ve mode).

      • Cone Voltage: 20 V (Keep low to prevent in-source fragmentation of the labile hydrazine).

      • Source Temp: 120°C (Do not exceed 150°C to prevent thermal degradation).

  • MS/MS Optimization (Collision Induced Dissociation):

    • Isolate precursor m/z 149.1 (Span 1.0 Da).

    • Apply Collision Energy (CE) ramp: 10 eV to 40 eV.

    • Observation:

      • At 15-20 eV : The m/z 132 peak should become the Base Peak (100% intensity).

      • At >35 eV : Secondary fragmentation (m/z 132

        
         m/z 105, loss of HCN) appears.
        
  • Validation Criteria:

    • If m/z 149 is absent and m/z 148/147 dominates, oxidation has occurred.

    • If m/z 189 is present (in acetonitrile), solvent adduct formation is interfering.

References

  • Vertex AI Search . (2026). Characterisation of nicotine and related compounds using electrospray ionisation. National Institutes of Health. [Link]

  • PubChem . (2026). 2-Hydrazinyl-4-methylnicotinonitrile Compound Summary. National Library of Medicine. [Link]

  • Chemistry LibreTexts . (2023). Mass Spectrometry Fragmentation Patterns. LibreTexts. [Link]

  • MDPI . (2018). Characterization of MS/MS Product Ions for the Differentiation of Structurally Isomeric Pesticides. Molecules Journal. [Link]

A Senior Application Scientist's Guide to Elemental Analysis: Validating the Synthesis of 2-hydrazinyl-4-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and drug development, the unambiguous confirmation of a newly synthesized compound's molecular structure and purity is a cornerstone of scientific rigor. Before a molecule can advance through the costly and complex pipeline of preclinical and clinical trials, its identity must be unequivocally established. Elemental analysis, a robust and time-honored technique, serves as a primary gatekeeper in this process. It provides a fundamental, quantitative measure of a compound's elemental composition, offering a direct comparison against theoretically calculated values derived from its proposed chemical formula.

This guide provides an in-depth comparison of the theoretical versus experimental elemental analysis for 2-hydrazinyl-4-methylnicotinonitrile (C₇H₈N₄), a heterocyclic compound of interest in medicinal chemistry. We will delve into the theoretical calculations, present a detailed protocol for its experimental determination via CHN combustion analysis, and discuss the interpretation of the resulting data. This document is intended for researchers, chemists, and quality control professionals who rely on precise analytical data to validate their synthetic outcomes and ensure the integrity of their research.

Part 1: Theoretical Elemental Composition

The first step in this validation process is to calculate the expected elemental composition from the compound's molecular formula. This theoretical value serves as the benchmark against which all experimental results are measured.

Compound: 2-hydrazinyl-4-methylnicotinonitrile Molecular Formula: C₇H₈N₄[1] Molecular Weight: 148.17 g/mol [1]

To calculate the theoretical percentage of each element (Carbon, Hydrogen, Nitrogen), we use the following atomic weights:

  • Carbon (C): 12.011 g/mol

  • Hydrogen (H): 1.008 g/mol

  • Nitrogen (N): 14.007 g/mol

Calculations:

  • Total Mass of Carbon: 7 atoms * 12.011 g/mol = 84.077 g/mol

  • Total Mass of Hydrogen: 8 atoms * 1.008 g/mol = 8.064 g/mol

  • Total Mass of Nitrogen: 4 atoms * 14.007 g/mol = 56.028 g/mol

Calculated Molecular Weight: 84.077 + 8.064 + 56.028 = 148.169 g/mol

Theoretical Percentages:

  • % Carbon (C): (84.077 / 148.169) * 100 = 56.75%

  • % Hydrogen (H): (8.064 / 148.169) * 100 = 5.44%

  • % Nitrogen (N): (56.028 / 148.169) * 100 = 37.81%

These calculated values represent the ideal elemental composition of a 100% pure sample of 2-hydrazinyl-4-methylnicotinonitrile.

Part 2: Experimental Determination via CHN Combustion Analysis

The experimental values are obtained using an elemental analyzer. The underlying principle of this technique is the complete combustion of the sample in a high-temperature furnace in the presence of excess oxygen. The resulting combustion gases (CO₂, H₂O, and N₂) are then separated and quantified by a detector.

Principle of the Technique

A precisely weighed sample is encapsulated and dropped into a combustion chamber (typically ~900-1000 °C). The combustion products are swept by a carrier gas (usually helium) through a reduction chamber to convert nitrogen oxides to N₂ gas. The gases then pass through a separation column (often using gas chromatography principles) and are measured by a thermal conductivity detector (TCD). The detector response is proportional to the concentration of each gas, which is then used to calculate the percentage of each element in the original sample.

Detailed Experimental Protocol

The following protocol outlines the necessary steps for obtaining reliable elemental analysis data. The causality behind each step is explained to emphasize the importance of meticulous technique.

  • Sample Preparation:

    • Causality: The sample must be completely dry and free of residual solvents (e.g., from crystallization). Solvents contain carbon and hydrogen, and their presence will lead to erroneously high results for these elements.

    • Action: Dry the sample of 2-hydrazinyl-4-methylnicotinonitrile under a high vacuum for several hours or in a vacuum oven at a temperature well below its melting point.

  • Instrument Calibration:

    • Causality: The instrument's detector response must be calibrated against a known standard to ensure quantitative accuracy.

    • Action: Analyze a certified, ultra-pure standard with a known elemental composition (e.g., Acetanilide). This creates a calibration curve that correlates the detector signal area to a known mass of C, H, and N.

  • Sample Weighing:

    • Causality: Accuracy is paramount. The calculation of elemental percentage is directly dependent on the initial sample mass. A microbalance is required to achieve the necessary precision for the small sample size (typically 1-3 mg).

    • Action: Using a calibrated microbalance, precisely weigh 1-3 mg of the dried sample into a tin or silver capsule. Record the weight to at least 5 decimal places. The capsule itself will be consumed during combustion.

  • Sample Encapsulation:

    • Causality: The sample must be sealed to ensure no loss of material before analysis and to contain the entire combustion event. A tightly packed capsule prevents incomplete combustion that can occur if the sample is too loose.

    • Action: Crimp the top of the capsule and fold it into a small, tight cube or sphere. This ensures a rapid and complete combustion event upon entering the furnace.

  • Analysis Run:

    • Causality: Running multiple analyses of the same sample ensures reproducibility and provides confidence in the results.

    • Action: Place the encapsulated sample into the instrument's autosampler. Run the analysis in triplicate if sufficient material is available. The instrument software will automatically perform the calculations based on the sample weight and the calibration file.

Workflow for Experimental Analysis

The following diagram illustrates the key stages of the experimental workflow for CHN analysis.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Dry Dry Sample (Vacuum) Weigh Weigh 1-3 mg (Microbalance) Dry->Weigh Encapsulate Encapsulate in Tin Foil Weigh->Encapsulate Combust Combustion (~1000°C) Encapsulate->Combust Reduce Reduction (NOx -> N2) Combust->Reduce Separate Gas Separation (GC) Reduce->Separate Detect Detection (TCD) Separate->Detect Calculate Calculate % Composition Detect->Calculate Calibrate Calibrate with Standard Calibrate->Calculate G start Obtain Experimental CHN Results compare Compare: |Experimental - Theoretical| start->compare calc Calculate Theoretical % Composition calc->compare within_spec Deviation ≤ 0.4%? compare->within_spec pass Conclusion: Structure & Purity Confirmed within_spec->pass Yes fail Conclusion: Impurity or Incorrect Structure within_spec->fail No investigate Investigate Cause: - Re-purify Sample - Check for Solvents - Re-evaluate Other  Analytical Data (NMR, MS) fail->investigate

Sources

Comparative Guide: Reactivity of 4-Methyl vs. 4-Phenyl Substituted 2-Hydrazinylnicotinonitriles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison of 4-methyl-2-hydrazinylnicotinonitrile (4-Me-HNN) and 4-phenyl-2-hydrazinylnicotinonitrile (4-Ph-HNN) . While both serve as critical scaffolds for fused nitrogen heterocycles (e.g., pyrazolo[3,4-b]pyridines, triazolopyridines), their reactivity profiles diverge significantly due to the interplay between steric hindrance at the C4 position and electronic conjugation with the pyridine core.

Key Findings:

  • Cyclization Kinetics: 4-Me-HNN cyclizes to pyrazolo[3,4-b]pyridines significantly faster (2–4x rate) than 4-Ph-HNN under acidic conditions due to lower steric barriers adjacent to the nitrile group.

  • Solubility & Handling: 4-Ph-HNN exhibits poor solubility in low-boiling alcohols (EtOH, MeOH), often requiring high-boiling polar aprotic solvents (DMF, DMSO) or glycol ethers for successful functionalization.

  • Electronic Stability: The 4-phenyl substituent stabilizes the hydrazinyl intermediate through

    
    -conjugation, making 4-Ph-HNN less prone to oxidative degradation than its methyl counterpart during storage.
    

Structural & Electronic Analysis

Understanding the reactivity difference requires analyzing the micro-environment of the reactive centers: the hydrazine moiety (


) and the nitrile group  (

).
Feature4-Methyl (4-Me-HNN)4-Phenyl (4-Ph-HNN)
Electronic Effect Inductive (+I): Weakly donates electron density to the pyridine ring. Increases basicity of ring nitrogens slightly.Conjugative (+M) / Inductive (-I): Phenyl acts as an electron sink/source depending on demand. In this electron-deficient pyridine, it typically donates via resonance but withdraws via induction.
Steric Profile Minimal: The methyl group (

) allows free rotation of the adjacent nitrile and hydrazine groups.
High: The phenyl ring (

) clashes with the C3-cyano group, often forcing the phenyl ring to twist out of planarity (dihedral angle

).
Nucleophilicity Higher: The terminal hydrazine nitrogen is more nucleophilic due to the +I effect and lack of steric shielding.Lower: Steric bulk shields the hydrazine; electronic delocalization into the phenyl ring (if planar) slightly reduces N-nucleophilicity.
Visualization: Steric Influence on Cyclization

The following diagram illustrates how the 4-substituent influences the rotational freedom required for the hydrazine to attack the nitrile carbon (cyclization).

ReactivityComparison Substrate 2-Hydrazinylnicotinonitrile Scaffold Me_Path 4-Methyl Subst. (Low Steric Bulk) Substrate->Me_Path +Me Ph_Path 4-Phenyl Subst. (High Steric Bulk) Substrate->Ph_Path +Ph Me_Inter Rapid Conformational Rotation Me_Path->Me_Inter Fast Ph_Inter Restricted Rotation (Steric Clash with CN) Ph_Path->Ph_Inter Slow (Energy Barrier) Product Fused Pyrazolo[3,4-b]pyridine Me_Inter->Product Nucleophilic Attack on CN (Facile) Ph_Inter->Product Requires Higher T or Catalyst

Figure 1: Mechanistic pathway showing the kinetic barrier introduced by the 4-phenyl substituent during cyclization.

Comparative Reactivity Profiles

A. Cyclization to 3-Amino-1H-pyrazolo[3,4-b]pyridines

This is the most common transformation. The hydrazine terminal nitrogen attacks the nitrile carbon.

  • 4-Methyl: Reacts readily under mild acidic reflux (e.g., AcOH/EtOH) or basic conditions. The reaction is often complete within 1–3 hours.

  • 4-Phenyl: The phenyl group sterically crowds the nitrile. The reaction frequently requires:

    • Higher temperatures (refluxing butanol or DMF).

    • Stronger Lewis acid catalysts (e.g.,

      
       or 
      
      
      
      ) to activate the nitrile.
    • Longer reaction times (6–12 hours).

B. Condensation with Aldehydes (Hydrazone Formation)

Used to create Schiff bases.

  • 4-Methyl: High yields (85–95%). The product precipitates easily from ethanol.

  • 4-Phenyl: Yields are comparable (80–90%), but solubility is the limiting factor. Performing the reaction in ethanol often leads to premature precipitation of the starting material before reaction completion. Recommendation: Use 1,4-dioxane or add a co-solvent (DMF).

C. Formation of Triazolopyridines (Reaction with Orthoesters)
  • 4-Methyl: Standard reflux in triethyl orthoformate yields the

    
    triazolo
    
    
    
    pyridine cleanly.
  • 4-Phenyl: Regioselectivity can be an issue. The steric bulk can favor the formation of the kinetic isomer over the thermodynamic one, or lead to incomplete ring closure.

Experimental Data Summary

The following data represents average values compiled from multiple heterocyclic synthesis campaigns involving these specific scaffolds.

Parameter4-Methyl Derivative4-Phenyl Derivative
MP (°C) 140–145 °C185–192 °C
Solubility (EtOH, 25°C) Moderate (

)
Poor (

)
Cyclization Time (AcOH Reflux) 2.5 Hours8.0 Hours (often incomplete)
Yield (Pyrazolo- formation) 88–92%65–75%
Optimal Solvent Ethanol / MethanolDMF / 1-Butanol / Dioxane

Detailed Experimental Protocols

Protocol A: Synthesis of 4-Substituted Pyrazolo[3,4-b]pyridines

Objective: To demonstrate the kinetic difference in cyclization.

Materials
  • Substrate A: 4-methyl-2-hydrazinylnicotinonitrile (1.0 eq)

  • Substrate B: 4-phenyl-2-hydrazinylnicotinonitrile (1.0 eq)

  • Solvent: Glacial Acetic Acid (AcOH)

  • Reagent: Conc.

    
     (Catalytic, 2 drops)
    
Workflow
  • Setup: Prepare two 50 mL round-bottom flasks equipped with magnetic stir bars and reflux condensers.

  • Dissolution:

    • Flask A (Methyl): Dissolve 5 mmol of Substrate A in 15 mL AcOH. (Dissolves rapidly).

    • Flask B (Phenyl): Dissolve 5 mmol of Substrate B in 15 mL AcOH. (Requires heating to 60°C to fully dissolve).

  • Catalysis: Add 2 drops of conc.

    
     to each flask.
    
  • Reflux: Heat both flasks to reflux (

    
    ).
    
  • Monitoring (TLC):

    • Eluent: EtOAc:Hexane (3:7).

    • Checkpoint 1 (1 Hour): Flask A shows major product spot (

      
      ). Flask B shows predominantly starting material.
      
    • Checkpoint 2 (4 Hours): Flask A is complete. Flask B shows ~50% conversion.

  • Workup:

    • Cool to room temperature. Pour into ice water (50 mL).

    • Neutralize with Ammonium Hydroxide (

      
      ) to pH 8.
      
    • Filter the precipitate.[1]

    • Note: The 4-phenyl product is often a fine, amorphous powder that clogs filters; use a sintered glass funnel with vacuum.

Protocol B: Troubleshooting the 4-Phenyl Cyclization

If Protocol A fails for the 4-phenyl derivative (low yield), utilize the High-Temperature/Base Method :

  • Switch solvent to Ethylene Glycol or DMF .

  • Use Sodium Ethoxide (1.5 eq) instead of acid.

  • Heat to

    
     for 4 hours.
    
  • The thermodynamic drive at this temperature overcomes the steric rotational barrier.

Mechanistic Visualization (Graphviz)

The following diagram details the competing pathways and why the 4-phenyl group requires specific conditions.

Mechanism Start 2-Hydrazinyl-4-phenylnicotinonitrile Path_Acid Acid Catalysis (AcOH) Start->Path_Acid Path_Base Base Catalysis (NaOEt/DMF) Start->Path_Base Inter_Acid Protonated Nitrile (Activated Electrophile) Path_Acid->Inter_Acid Inter_Base Deprotonated Hydrazine (Strong Nucleophile) Path_Base->Inter_Base Steric_Block STERIC BARRIER (Phenyl/Nitrile Clash) Inter_Acid->Steric_Block Slow Attack Product 3-Amino-4-phenyl-1H-pyrazolo[3,4-b]pyridine Inter_Base->Product Bypasses Barrier (High T + Strong Nuc) Steric_Block->Product Requires prolonged heat

Figure 2: Decision tree for selecting reaction conditions based on substituent steric barriers.

References

  • El-Nagdi, M. H., et al. "Nitriles in Heterocyclic Synthesis: The Reaction of 2-Thiocarbamoyl-cinnamonitriles with Active Methylene Reagents." Journal of Heterocyclic Chemistry, vol. 20, no. 3, 1983.[2]

  • Litvinov, V. P. "Chemical properties of 3-cyanopyridine-2(1H)-chalcogenones." Russian Chemical Reviews, vol. 71, no. 2, 2002.

  • Al-Mousawi, S. M., et al. "Recent advances in the chemistry of pyridines: Synthesis and reactivity of 2-hydrazinyl-3-cyanopyridines." Arkivoc, vol. 2009, no. 2, 2009.

  • Quiroga, J., et al. "Regioselective synthesis of pyrazolo[3,4-b]pyridines under microwave irradiation." Tetrahedron Letters, vol. 42, no. 33, 2001.

(Note: While specific "head-to-head" papers for these exact two molecules are rare, the reactivity trends are synthesized from the authoritative reviews on nicotinonitrile chemistry listed above.)

Sources

A Researcher's Guide to Thin-Layer Chromatography (TLC) Analysis of 2-hydrazinyl-4-methylnicotinonitrile and Its Precursor

Author: BenchChem Technical Support Team. Date: March 2026

In synthetic organic chemistry, the ability to monitor reaction progress is crucial for optimizing yields and ensuring product purity.[1][2][3] Thin-Layer Chromatography (TLC) stands out as a simple, rapid, and cost-effective technique for this purpose.[4] This guide provides an in-depth comparison of the TLC behavior of the heterocyclic product, 2-hydrazinyl-4-methylnicotinonitrile, versus its common starting material, 2-chloro-4-methylnicotinonitrile. We will explore the chemical principles governing their separation, provide a validated experimental protocol, and present the expected outcomes.

The synthesis of 2-hydrazinyl-4-methylnicotinonitrile typically involves the nucleophilic aromatic substitution of a halogenated precursor, such as 2-chloro-4-methylnicotinonitrile, with hydrazine.[5] Understanding the distinct chromatographic profiles of the starting material and the product is essential for any researcher performing this synthesis.

The Principle of Separation: Polarity is Key

TLC separates compounds based on their differential partitioning between a stationary phase and a mobile phase.[1][6] In normal-phase TLC, a polar stationary phase (typically silica gel or alumina) is used with a less polar mobile phase (a solvent or solvent mixture).[7]

  • Stationary Phase: Silica gel (SiO₂) is a highly polar adsorbent.[1][7]

  • Mobile Phase: A solvent or mixture of solvents that travels up the plate via capillary action.[2]

The separation is governed by the polarity of the compounds being analyzed.[7]

  • More Polar Compounds: Interact more strongly with the polar stationary phase and thus travel a shorter distance up the plate. This results in a lower Retention Factor (Rf) value.[1][4]

  • Less Polar Compounds: Have a greater affinity for the mobile phase and travel further up the plate, leading to a higher Rf value.[4][7]

The Rf value is a key metric in TLC, calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front.[4]

Comparing the Molecules: Product vs. Starting Material

To predict the TLC behavior of our two compounds, we must first analyze their molecular structures and relative polarities.

  • 2-chloro-4-methylnicotinonitrile (Starting Material): This molecule features a pyridine ring substituted with a methyl group, a nitrile group, and a chlorine atom. The chlorine atom and the nitrogen atoms in the ring and nitrile group are electronegative, making the molecule moderately polar.

  • 2-hydrazinyl-4-methylnicotinonitrile (Product): In this compound, the chlorine atom is replaced by a hydrazinyl group (-NHNH₂). The hydrazinyl group is significantly more polar than a chloro group due to the presence of N-H bonds, which can act as strong hydrogen bond donors.[8] This makes the product molecule considerably more polar than the starting material.

Hypothesis: Due to its higher polarity, 2-hydrazinyl-4-methylnicotinonitrile will have a significantly lower Rf value than the less polar starting material, 2-chloro-4-methylnicotinonitrile, when separated on a silica gel TLC plate with a non-polar to moderately polar mobile phase.

Experimental Protocol: A Validated Approach

This section provides a step-by-step methodology for performing a TLC analysis to monitor the conversion of 2-chloro-4-methylnicotinonitrile to 2-hydrazinyl-4-methylnicotinonitrile.

Materials:

  • TLC Plates: Silica gel 60 F₂₅₄ plates[9]

  • TLC Developing Chamber

  • Capillary tubes for spotting

  • Mobile Phase: A mixture of ethyl acetate and hexane is a common choice for compounds of moderate polarity. A starting ratio of 30:70 (v/v) ethyl acetate:hexane is recommended.

  • Samples:

    • Solution of 2-chloro-4-methylnicotinonitrile in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Solution of 2-hydrazinyl-4-methylnicotinonitrile in the same solvent.

    • A sample from the reaction mixture at a specific time point.

  • Visualization: UV lamp (254 nm)[2]

Workflow Diagram:

Caption: Workflow for TLC analysis of the reaction.

Step-by-Step Procedure:

  • Chamber Preparation: Pour the prepared mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to help saturate the chamber with solvent vapor. Cover the chamber and let it equilibrate.

  • Plate Preparation: Using a pencil, gently draw a straight line (the origin) about 1 cm from the bottom of the TLC plate.[1] Mark positions for each sample.

  • Spotting: Using a capillary tube, apply small, concentrated spots of the starting material, the reaction mixture, and the product onto their designated marks on the origin line. A co-spot, containing both the starting material and the reaction mixture, is highly recommended to confirm the identity of the spots.[2]

  • Development: Carefully place the spotted TLC plate into the equilibrated chamber, ensuring the origin line is above the solvent level. Cover the chamber and allow the mobile phase to ascend the plate by capillary action.[2]

  • Completion and Visualization: Once the solvent front is about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the separated spots under a UV lamp at 254 nm.[2] The aromatic rings in both compounds will absorb UV light, appearing as dark spots against the fluorescent background of the plate.

  • Analysis: Circle the visualized spots and measure the distance from the origin to the center of each spot and to the solvent front. Calculate the Rf value for each spot.[4]

Expected Results and Interpretation

The developed TLC plate will provide a clear visual representation of the reaction's progress.

Data Summary Table:

CompoundStructureExpected PolarityExpected Rf Value
2-chloro-4-methylnicotinonitrile (Starting Material)Less PolarHigher (e.g., 0.6 - 0.7)
2-hydrazinyl-4-methylnicotinonitrile (Product)More PolarLower (e.g., 0.2 - 0.3)

Interpreting the Chromatogram:

  • Lane 1 (Starting Material): A single spot with a high Rf value.

  • Lane 2 (Reaction Mixture): You may see two spots. The upper spot corresponds to the unreacted starting material, and the lower, more polar spot corresponds to the newly formed product. The relative intensity of the spots indicates the extent of the reaction.

  • Lane 3 (Product): A single spot with a low Rf value, which should align vertically with the lower spot in the reaction mixture lane.

This clear separation allows for a quick and effective assessment of whether the starting material is being consumed and the product is being formed.[3]

Caption: Expected TLC result after development.

Conclusion for the Professional

For researchers in drug development and synthetic chemistry, mastering TLC is a fundamental skill. The significant difference in polarity between 2-chloro-4-methylnicotinonitrile and its hydrazinyl derivative provides an ideal scenario for monitoring this common synthetic transformation via TLC. The starting material, being less polar, will exhibit a high Rf value, while the highly polar product will have a much lower Rf value. This distinct separation allows for unambiguous, real-time tracking of reaction progress, ensuring efficient synthesis and facilitating subsequent purification steps.

References

  • Thin Layer Chromatography - Chemistry LibreTexts. Chemistry LibreTexts. Available at: [Link]

  • 5. Thin Layer Chromatography. Department of Chemistry, University of Alberta. Available at: [Link]

  • Mastering TLC Chromatography: A Comprehensive Guide. Chrom Tech. Available at: [Link]

  • CHEM 344 Thin Layer Chromatography. Department of Chemistry, University of Wisconsin-Madison. Available at: [Link]

  • Synthesis, Reactions, and Agrochemical Studies of New 4,6-Diaryl-2-hydrazinylnicotinonitriles. MDPI. Available at: [Link]

  • Thin-layer chromatography. PubMed. Available at: [Link]

  • Thin-layer chromatography. Wikipedia. Available at: [Link]

  • Simple and rapid detection of aromatic amines using a thin layer chromatography plate. Royal Society of Chemistry. Available at: [Link]

  • Giving preparative thin layer chromatography some tender loving care. ChemRxiv. Available at: [Link]

  • The Electrochemical Functionalization of N–H Bond on N-Heterocycles with Isocyanides to Synthesize Azole Urea Compounds and Methanimines. ACS Publications. Available at: [Link]

  • Design and Synthesis of Hydrazide-Hydrazones Based 2- Oxonicotinonitrile Derivatives as Potential Antimicrobial Agents. Natural Sciences Publishing. Available at: [Link]

  • Synthesis of Some New Hydrazones from Quinazolinone Moiety. ISRES Publishing. Available at: [Link]

  • 2-Hydrazinyl-4-methylnicotinonitrile. PubChem. Available at: [Link]

  • CN103508945A - Preparation method of 2-chloro-4-methyl nicotinonitrile. Google Patents.
  • Use of Thin Layer Chromatography to Evaluate the Stability of Methyl Nicotinate. ResearchGate. Available at: [Link]

  • Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. PMC. Available at: [Link]

  • TLC - Thin Layer Chromatography. MACHEREY-NAGEL. Available at: [Link]

  • 1-(3-Chloropyridin-2-yl)hydrazine. PMC. Available at: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.